Anlotinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMZEXLVHXZPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058156-90-3 | |
| Record name | Anlotinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anlotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Catequentinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Cellular Interventions of Anlotinib
Receptor Tyrosine Kinase (RTK) Inhibition Profiles
Anlotinib is characterized by its inhibitory activity against a range of RTKs, with a notable focus on those involved in angiogenesis and tumor cell proliferation. mdpi.comnih.govdovepress.com
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The inhibition of VEGFRs is a primary mechanism by which this compound impacts tumor angiogenesis. mdpi.comnih.govdovepress.com
This compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3. mdpi.comnih.govdovepress.com Preclinical research has shown that this compound has high selectivity and inhibitory potency for VEGFR-2, with an IC50 value of less than 1 nmol/L, making it highly potent compared to other known VEGFR-2 inhibitors. mdpi.comnih.gov It also demonstrates strong inhibitory activity against VEGFR-3, with an IC50 value of 0.7 nmol/L, while its inhibitory potency against VEGFR-1 is lower, with an IC50 value of 26.9 nmol/L. nih.gov This targeted inhibition disrupts the signaling pathways mediated by these receptors, which are central to the formation and maintenance of tumor vasculature. mdpi.comnih.gov
Here is a summary of this compound's inhibitory activity against VEGFR subtypes:
| Receptor Subtype | IC50 (nmol/L) |
| VEGFR-1 | 26.9 |
| VEGFR-2 | < 1 (specifically 0.2 ± 0.1 or 0.2) mdpi.comnih.gov |
| VEGFR-3 | 0.7 ± 0.1 or 0.7 nih.govcancerbiomed.org |
Note: IC50 values represent the half-maximal inhibitory concentration, indicating the potency of the inhibitor.
Inhibition of VEGFRs by this compound disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumor cells. mdpi.comnih.gov Preclinical studies have shown that this compound prevents the proliferation of human umbilical vein endothelial cells (HUVECs) in response to VEGF stimulation. mdpi.comnih.gov this compound has also been shown to decrease vascular density in vivo and inhibit the migration, tube formation, and growth of microvessels in vitro. mdpi.comnih.govnih.gov Its anti-angiogenic effect is considered superior to that of some other anti-angiogenesis drugs like sunitinib (B231) and sorafenib (B1663141) in preclinical settings. nih.govfrontiersin.orgresearchgate.net By blocking VEGFR-3, this compound may also inhibit lymphatic vessel formation and metastatic spread. mdpi.comnih.govcancerbiomed.org Studies in lung adenocarcinoma have shown that this compound suppresses tumor lymphangiogenesis and lymphatic metastasis, potentially through the abrogation of VEGFR-3 signaling induced by VEGF-C. cancerbiomed.org This suppression leads to inhibited phosphorylation of downstream molecules like Erk and Akt. cancerbiomed.org
Fibroblast Growth Factor Receptor (FGFR) Inhibition
This compound also targets FGFRs, which are involved in tumor cell growth, survival, and the development of resistance mechanisms. mdpi.comnih.govdovepress.com
This compound targets FGFR1 to FGFR4. mdpi.comnih.govdovepress.com It has been shown to suppress the activation of FGFR1. nih.govresearchgate.net While many pan-FGFR inhibitors show stronger inhibition of FGFR1-3 and reduced potency for FGFR4 due to structural differences in the kinase domain, this compound is noted to target FGFR1-4. researchgate.netfrontiersin.org Studies have indicated that this compound can reduce the number of cells in cell lines harboring mutant FGFR2 proteins. mdpi.com
Inhibition of FGFR pathways by this compound contributes to its antiproliferative effects. mdpi.comnih.gov FGFRs are involved in various cellular processes, including proliferation, differentiation, and survival. patsnap.com By blocking FGFR signaling, this compound can directly suppress tumor cell growth. mdpi.comnih.gov Furthermore, FGFR signaling can play a role in resistance to other targeted therapies, including other RTK inhibitors. mdpi.comdovepress.com this compound's ability to inhibit FGFRs may help to overcome or prevent certain resistance mechanisms in cancer treatment. dovepress.comfrontiersin.orgbiorxiv.orgjbr-pub.org.cn For instance, this compound has been shown to reverse multidrug resistance in osteosarcoma cells by inhibiting the efflux function of P-glycoprotein (PGP1). frontiersin.org It can also overcome resistance to therapies like osimertinib (B560133) in NSCLC by inhibiting epithelial-to-mesenchymal transition and angiogenesis, processes potentially influenced by FGFR signaling. jbr-pub.org.cn this compound has been shown to inhibit downstream signaling pathways related to FGFR1, such as the ERK signaling pathway. nih.govresearchgate.netfrontiersin.org
Here is a summary of this compound's targeted inhibition of FGFR subtypes:
| Receptor Subtype | Inhibition Noted |
| FGFR1 | Yes mdpi.comnih.govdovepress.comnih.govresearchgate.netfrontiersin.org |
| FGFR2 | Yes mdpi.comnih.govdovepress.com |
| FGFR3 | Yes mdpi.comnih.govdovepress.com |
| FGFR4 | Yes mdpi.comnih.govdovepress.com |
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
This compound demonstrates inhibitory effects on platelet-derived growth factor receptors (PDGFRs) wikipedia.orgspandidos-publications.comnih.govdovepress.com.
PDGFR-α and PDGFR-β Targeted Inhibition
This compound has been shown to inhibit both PDGFR-α and PDGFR-β wikipedia.orgspandidos-publications.comnih.gov. This inhibition prevents the phosphorylation activity of these receptors dovepress.com.
Contribution to Angiogenesis and Tumor Progression
PDGFRs contribute to tumor stromal support and angiogenesis patsnap.com. By inhibiting PDGFR-α and PDGFR-β, this compound disrupts signaling pathways that promote angiogenesis and tumor progression wikipedia.orgspandidos-publications.comnih.govdovepress.com. Preclinical studies have shown that this compound inhibits the development of capillary-like tubes and cell migration in endothelial cells stimulated by PDGF-BB nih.govmdpi.com. This compound effectively inhibits angiogenesis driven by VEGF, PDGF, and FGF-2, both in vitro and in vivo por-journal.comresearchgate.net. The inhibition of PDGFRβ, along with VEGFR and FGFR, is thought to contribute to a more comprehensive inhibition of tumor angiogenesis compared to targeting only one pathway dovepress.comdovepress.comamegroups.org.
c-Kit (Stem Cell Factor Receptor) Inhibition
This compound exhibits strong inhibitory activity against the stem cell factor receptor, c-Kit wikipedia.orgpatsnap.comnih.govdovepress.comnih.gov. c-Kit is a type of RTK often overexpressed in certain malignancies, such as gastrointestinal stromal tumors (GISTs) patsnap.com. Inhibition of c-Kit disrupts downstream signaling pathways that promote cell proliferation and survival, contributing to this compound's anti-tumor activity patsnap.comdovepress.comnih.gov. This compound's action on c-Kit also interferes with the biological functions of tumor cells dovepress.comnih.gov.
RET Inhibition
This compound has been shown to inhibit the RET receptor spandidos-publications.compatsnap.comnih.goversnet.orgersnet.org. The RET receptor is involved in cell growth and differentiation patsnap.com. Its inhibition by this compound further impedes the aggressive characteristics of cancer cells patsnap.com.
Aurora-B, c-FMS, and Discoidin Domain Receptor 1 (DDR1) Inhibition
Beyond the more prominent targets, studies indicate that this compound also suppresses the activity of Aurora-B, c-FMS, and Discoidin Domain Receptor 1 (DDR1) por-journal.comersnet.orgersnet.orgfrontiersin.org. The inhibition of these kinases contributes to this compound's broad spectrum of inhibitory actions against tumor growth and angiogenesis nih.goversnet.orgersnet.org.
Downstream Signaling Pathway Modulation
ERK/MAPK Pathway Inhibition
The Extracellular signal-regulated kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in regulating various cellular processes, including proliferation, differentiation, and survival. tandfonline.com Preclinical studies have shown that this compound inhibits angiogenesis by suppressing the activation of VEGFR2, PDGFRβ, and FGFR1, as well as the downstream ERK signaling pathway. frontiersin.orgspandidos-publications.comnih.gov In KRAS-mutated lung cancer cells, this compound has been shown to downregulate both MEK and ERK, significantly decreasing their phosphorylated forms in a concentration-dependent manner, thereby inhibiting cell growth partly via the suppression of the MEK/ERK pathway. tandfonline.comresearchgate.net Studies in ovarian cancer cells have also indicated that this compound partially suppresses cell proliferation through the inhibition of the MAPK/ERK signaling pathway. mdpi.comnih.gov
PI3K/AKT Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling route frequently dysregulated in cancer, playing a significant role in cell survival, growth, and proliferation. This compound has been shown to inhibit the activation of the PI3K/AKT pathway in various cancer cell types. researchgate.netresearchgate.net In colorectal cancer cells, this compound overcomes multidrug resistance by inactivating the PI3K/AKT pathway, leading to inhibited proliferation and induced apoptosis. biorxiv.orgbiorxiv.orgbenthamdirect.com Studies in hepatocellular carcinoma have also indicated that this compound induces apoptosis and inhibits proliferation via the ERK and AKT pathways. mdpi.com this compound can restrain the PI3K/AKT signaling pathway via inhibition of VEGFR2 phosphorylation levels. researchgate.net Furthermore, research in mantle cell lymphoma suggests that this compound inhibits proliferation and induces apoptosis by suppressing phosphorylation in the PI3K/Akt/mTOR pathway. nih.govnih.gov
JAK2/STAT3/VEGFA Signaling Pathway Modulation
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in various cellular functions, including cell growth, survival, and angiogenesis, often acting downstream of cytokine and growth factor receptors. This compound has been shown to modulate the JAK2/STAT3/VEGFA signaling pathway. nih.govelsevier.esnih.gov In human lung cancer cells, this compound enhances cytotoxicity and anti-angiogenic effects through JAK2/STAT3/VEGFA signaling. spandidos-publications.comnih.gov Studies in glioblastoma have indicated that this compound exerts anti-glioblastoma activity possibly through the JAK2/STAT3/VEGFA signaling pathway. researchgate.net this compound can suppress both the phosphorylation levels of JAK2 and STAT3 and decrease the expression level of VEGFA. nih.gov Inhibition of autophagy has been shown to further augment the inhibition of the JAK2/STAT3/VEGFA pathway by this compound. nih.gov
PLCy/PKC Pathway Interference
The Phospholipase C-gamma (PLCy)/Protein Kinase C (PKC) pathway is involved in signal transduction downstream of various RTKs, influencing processes like cell growth and differentiation. This compound can suppress tumor cell growth through pathways including PLCy/PKC. researchgate.netnih.gov this compound blocks the activated signals from key receptors like VEGFR, FGFR, and PDGFR to pathways including PLCy/PKC. researchgate.net
Cellular Biological Effects
This compound's impact on key signaling pathways translates into several significant cellular biological effects, contributing to its anti-tumor activity.
Cellular Biological Effects
Induction of Apoptosis and Programmed Cell Death
This compound has been consistently shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. mdpi.comelsevier.esnih.gov In human lung cancer cells, this compound inhibits cell viability and induces apoptosis. spandidos-publications.comnih.gov Studies in hypopharyngeal carcinoma cells demonstrated that this compound could promote apoptosis. elsevier.es this compound induces hepatocellular carcinoma apoptosis and inhibits proliferation via the ERK and AKT pathway. mdpi.com In breast cancer cells, this compound promoted cell apoptosis and inactivated the Akt/GSK-3α pathway by inducing cell autophagy. imrpress.com this compound also promotes apoptosis in transformed follicular lymphoma cells in a dose-dependent manner, which may be related to the inhibition of the DNA damage response. medsci.org this compound treatment increased the frequency of apoptotic cells and the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while reducing anti-apoptotic proteins like Bcl-2. nih.govmedsci.org
Inhibition of Cell Viability and Proliferation
A primary effect of this compound is the inhibition of cancer cell viability and proliferation. mdpi.comelsevier.esnih.gov this compound suppresses cell vitality and inhibits the proliferation of human lung cancer cells in vitro. frontiersin.orgnih.gov Studies using CCK-8 and colony-forming assays have shown that this compound can significantly inhibit cell proliferative activity in various cancer cell lines, including hypopharyngeal carcinoma and ovarian cancer cells. mdpi.comelsevier.es this compound inhibits the proliferation of cancer cells in a dose- and time-dependent manner. mdpi.combiorxiv.orgmdpi.com This inhibition is often associated with cell cycle arrest, such as G1/S or G2/M phase arrest. biorxiv.orgelsevier.esmedsci.orgmdpi.com For instance, this compound significantly inhibited the number of cloned cells and had a significant inhibitory effect on the cell cycle, mainly by blocking G1 transferring to S phase in colorectal cancer cells. biorxiv.org In hypopharyngeal cancer cells, this compound could block the G2/M phase for inhibiting cell proliferation. elsevier.es
Table 1: Summary of this compound's Cellular Effects and Associated Pathways
| Cellular Effect | Associated Signaling Pathways | Research Findings Highlights |
| Inhibition of Cell Proliferation | ERK/MAPK, PI3K/AKT, JAK2/STAT3/VEGFA, PLCy/PKC, RTK signaling | Inhibits proliferation in lung cancer, colorectal cancer, ovarian cancer, hypopharyngeal carcinoma, breast cancer, glioblastoma, mantle cell lymphoma. frontiersin.orgspandidos-publications.comnih.govmdpi.combiorxiv.orgbenthamdirect.comnih.govnih.govelsevier.esresearchgate.netnih.govimrpress.commdpi.com Often linked to cell cycle arrest (G1/S, G2/M). biorxiv.orgelsevier.esmedsci.orgmdpi.com |
| Induction of Apoptosis | PI3K/AKT, JAK2/STAT3/VEGFA, p53 pathway | Induces apoptosis in lung cancer, colorectal cancer, hypopharyngeal carcinoma, breast cancer, ovarian cancer, transformed follicular lymphoma. spandidos-publications.comnih.govmdpi.combiorxiv.orgbiorxiv.orgbenthamdirect.comelsevier.esnih.govimrpress.commedsci.orgmdpi.com Involves modulation of pro- and anti-apoptotic proteins. nih.govmedsci.org |
| Inhibition of Cell Viability | Not pathway-specific in search results | Significantly reduces cell viability in various cancer cell lines. mdpi.combiorxiv.orgbiorxiv.orgbenthamdirect.comelsevier.esnih.gov Dose- and time-dependent effects observed. mdpi.combiorxiv.orgmdpi.com |
Suppression of Cell Migration and Invasion
This compound has been shown to inhibit the migration and invasion of various cancer cell types in vitro. Studies utilizing wound-healing and transwell assays have demonstrated a reduction in the migratory and invasive capabilities of cells treated with this compound. For instance, this compound effectively suppressed the migration and invasion of hypopharyngeal carcinoma Fadu cells in vitro. elsevier.esnih.gov Similarly, in colorectal cancer (CRC) cells, this compound inhibited migration and invasion in a dose-dependent manner. dovepress.comjcancer.orgnih.gov Research in osteosarcoma cells also indicated that this compound reduced migration and invasion. scielo.br this compound has also been shown to inhibit the migration and invasion of cisplatin-resistant ovarian cancer cells. mdpi.com
The mechanisms underlying this compound's suppression of cell migration and invasion are linked to its inhibition of multiple RTKs and their downstream signaling pathways. This compound targets VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), FGFRs (FGFR1-4), PDGFRs (PDGFR-α and PDGFR-β), and c-Kit. frontiersin.orgmdpi.comnih.gov Inhibition of these receptors disrupts signaling cascades crucial for cell motility and invasion. For example, this compound has been shown to suppress the phosphorylation of VEGFR2 and MET, which are involved in cell migration and invasion in osteosarcoma. frontiersin.org It also inhibits downstream signaling pathways such as the ERK signaling pathway, which is implicated in cell migration and angiogenesis. frontiersin.orgmdpi.comscienceopen.com In CRC cells, this compound's anti-metastasis effects may involve the suppression of the MET signaling pathway. jcancer.org
Cell Cycle Arrest (e.g., G2/M phase)
This compound has been observed to induce cell cycle arrest, frequently at the G2/M phase, in various cancer cell lines. This arrest prevents cells from progressing through the cell cycle and dividing, thereby inhibiting tumor cell proliferation.
Studies have consistently shown an increase in the proportion of cells in the G2/M phase after this compound treatment. In hypopharyngeal cancer Fadu cells, this compound treatment significantly increased the number of cells in the G2/M phase and reduced those in the G0/G1 and S phases. elsevier.es Colorectal cancer cells treated with this compound also exhibited G2/M phase arrest in a dose-dependent manner. dovepress.comnih.gov In transformed follicular lymphoma (tFL) cells, this compound induced G2/M phase arrest in a dose-dependent manner. medsci.org Ovarian cancer cells treated with this compound showed a significant increase in the percentage of cells in the G2/M phase. mdpi.comnih.gov This G2/M arrest has also been observed in pancreatic cancer cells. frontiersin.orgfarmaciajournal.com
The induction of G2/M arrest by this compound is associated with alterations in the expression and activity of proteins that regulate cell cycle progression. For instance, this compound treatment has been shown to upregulate the expression of the p21 protein, a cyclin-dependent kinase inhibitor, in ovarian cancer cells. mdpi.comnih.gov Upregulation of p21 can contribute to cell cycle arrest. mdpi.com In cisplatin-resistant ovarian cancer cells, this compound induced G2/M arrest through the AURKA/p53 pathway, inhibiting AURKA expression and upregulating p53 and p21. nih.gov In pancreatic cancer cells, G2/M arrest following this compound treatment may be associated with the upregulation of Bax protein and downregulation of VEGF, survivin, and the TLR-4/NF-κB signaling pathway. farmaciajournal.com
Data from studies illustrating the effect of different concentrations of this compound on cell cycle distribution in various cancer cell lines are presented below:
| Cell Line | This compound Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Hypopharyngeal Carcinoma Fadu | 0 μmoL/L | - | - | - | elsevier.es |
| 5 μmoL/L | Decreased | Decreased | Increased | elsevier.es | |
| 10 μmoL/L | Decreased | Decreased | Increased | elsevier.es | |
| Colorectal Cancer CT26 | 0 μM | - | - | ~9.74 | nih.gov |
| 2 μM | Decreased | Decreased | Increased | nih.gov | |
| 4 μM | Decreased | Decreased | Increased | nih.gov | |
| 8 μM | Decreased | Decreased | Increased | nih.gov | |
| Ovarian Cancer SKOV-3 | 0 μM | Decreased | Decreased | Increased | nih.gov |
| 2.5 μM | Decreased | Decreased | Increased | nih.gov | |
| 5 μM | Decreased | Decreased | Increased | nih.gov | |
| 10 μM | Decreased | Decreased | Increased | nih.gov | |
| Pancreatic Cancer PANC-1 | 0 µmol/L | Decreased | Decreased | Increased | farmaciajournal.com |
| 0.1 µmol/L | Decreased | Decreased | Increased | farmaciajournal.com | |
| 0.5 µmol/L | Decreased | Decreased | Increased | farmaciajournal.com | |
| 1 µmol/L | Decreased | Decreased | Increased | farmaciajournal.com | |
| 2 µmol/L | Decreased | Decreased | Increased | farmaciajournal.com | |
| 5 µmol/L | Decreased | Decreased | Increased | farmaciajournal.com |
Preclinical Research Methodologies and Findings
In Vitro Studies
Anlotinib has demonstrated cytotoxic effects across a variety of cancer cell lines in a dose-dependent manner. Studies have shown that the compound inhibits cell proliferation and viability in numerous cancer types.
For instance, in pancreatic cancer cell lines AsPC-1 and PANC-1, this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values calculated at 4.642 µM and 5.535 µM, respectively, after 48 hours of treatment. nih.gov Similarly, in transformed Follicular Lymphoma (tFL) cell lines, including RL, DOHH-2, su-DHL-4, and su-DHL-6, this compound significantly hindered proliferation. medsci.org The IC50 values for these tFL cell lines were observed to be between 2 to 10 µM at 24 hours and 1.5 to 4 µM at 48 hours. medsci.org
In the context of cisplatin-resistant ovarian cancer, this compound effectively inhibited the proliferation of both A2780 and cisplatin-resistant A2780 CIS cells in a dose-dependent fashion. nih.gov For esophageal cancer, the TE-1 cell line showed a 50% growth-inhibitory concentration (IC50) of 9.454 μM after 24 hours of exposure to this compound. researchgate.net Furthermore, research on non-small cell lung cancer (NSCLC) cell lines with KRAS-G12C mutations, such as H23, Calu-1, and SW1573, confirmed their sensitivity to this compound. nih.gov
The anti-proliferative effects are also evident in breast cancer, where treatment of the MCF-7 cell line with this compound resulted in significantly reduced cell viability and colony formation. nih.gov In osteosarcoma, this compound was found to increase the inhibitory effect of cisplatin (B142131) on cell proliferation. nih.gov
Table 1: this compound IC50 Values in Various Cancer Cell Lines An interactive data table presenting the half-maximal inhibitory concentration (IC50) of this compound across different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Time Point |
|---|---|---|---|
| AsPC-1 | Pancreatic Cancer | 4.642 µM | 48h |
| PANC-1 | Pancreatic Cancer | 5.535 µM | 48h |
| TE-1 | Esophageal Cancer | 9.454 µM | 24h |
| RL, DOHH-2, su-DHL-4, su-DHL-6 | Transformed Follicular Lymphoma | 2-10 µM | 24h |
| RL, DOHH-2, su-DHL-4, su-DHL-6 | Transformed Follicular Lymphoma | 1.5-4 µM | 48h |
| HCT-8/5-FU | Colorectal Cancer | 53.69 ± 8.10 µM | 24h |
| HCT-8/5-FU | Colorectal Cancer | 17.39 ± 1.98 µM | 48h |
This compound demonstrates significant anti-angiogenic properties by directly affecting endothelial cells. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound potently inhibits key processes in angiogenesis. nih.gov
Specifically, this compound has been shown to inhibit the migration of HUVECs in a concentration-dependent manner, with a reported IC50 value of 0.1 nmol/L in response to VEGF stimulation. nih.gov It also effectively suppresses HUVEC tube formation, a critical step in the formation of new blood vessels. researchgate.netnih.gov Following treatment with 100 nmol/L of this compound, very few enclosed capillary-like tubes were observed in Matrigel assays. nih.gov The inhibitory effects of this compound on endothelial cell migration and tube formation were also confirmed in assays stimulated by a combination of major pro-angiogenic factors, including VEGF, PDGF-BB, and FGF-2. nih.govlnskaxh.com
Further research has confirmed that this compound significantly decreases the migration and tube formation abilities of HUVECs even under hypoxic conditions. cancerbiomed.org These findings underscore the compound's direct and potent inhibitory action on the functional activities of endothelial cells, which are fundamental to the process of angiogenesis.
Molecular studies have revealed that this compound functions as a multi-target tyrosine kinase inhibitor. Its primary mechanism involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation. This compound shows high selectivity and potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with an IC50 value of less than 1 nmol/L. nih.gov It also targets VEGFR3, Platelet-Derived Growth Factor Receptors (PDGFRα/β), and Fibroblast Growth Factor Receptors (FGFR1-4). nih.govcancerbiomed.org
By blocking these receptors, this compound effectively suppresses their downstream signaling pathways. nih.gov In endothelial cells, it inhibits VEGF-induced signaling with picomolar IC50 values. nih.gov In cancer cells, it has been shown to suppress the activation of common downstream pathways such as the ERK/MAPK and PI3K/Akt signaling cascades. nih.govresearchgate.netnih.gov For example, in cisplatin-resistant ovarian cancer cells, this compound was found to suppress the phosphorylation of ERK1/2 in a dose-dependent manner. nih.gov
Furthermore, this compound influences cell cycle progression and apoptosis. It has been observed to induce cell cycle arrest at the G2/M phase in T-cell acute lymphoblastic leukemia (T-ALL) and transformed follicular lymphoma cells. medsci.orgphysiciansweekly.com In breast cancer cells, this compound treatment led to a decrease in the expression of anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov In T-ALL cell lines, this compound was also found to decrease the protein levels of key oncogenic drivers NOTCH1 (ICN1) and c-Myc. physiciansweekly.com Multi-omics analyses in pancreatic cancer cells revealed that this compound has a profound inhibitory effect on ribosome function and also regulates RNA metabolism and lysosomes. nih.gov
In Vivo Studies
The anti-tumor activity of this compound has been validated in various human tumor xenograft models. These studies have consistently shown that this compound can inhibit tumor growth across a broad spectrum of cancer types. nih.gov
In vivo experiments have demonstrated this compound's efficacy in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), where it exerted a strong anti-tumor effect. physiciansweekly.com Similarly, in xenograft models of cisplatin-resistant ovarian cancer, this compound effectively inhibited the growth of tumor cells. nih.gov The compound has also shown a potent inhibitory effect in human xenograft models for non-small cell lung cancer, renal cell carcinoma, soft tissue sarcoma, gastric cancer, and thyroid carcinoma. nih.govresearchgate.net
Studies comparing this compound to other tyrosine kinase inhibitors have noted its broader and stronger in vivo anti-tumor efficacy, in some cases leading to tumor regression in nude mice. nih.gov The anti-tumor activity in these models is often associated with a decrease in vascular density within the tumor tissue, confirming its anti-angiogenic mechanism of action in a living system. nih.gov
Patient-derived xenograft (PDX) models, which involve implanting tumor tissues from patients directly into immunodeficient mice, are considered highly representative of human cancers and have been instrumental in evaluating this compound's efficacy. nih.govyoutube.com
In the context of osteosarcoma, PDX models have been successfully used to explore the effectiveness of this compound, particularly in cases with chemoresistance. ascopubs.orgascopubs.org In one study, 21 PDX models were established from 43 patient samples, with a higher success rate for tumors from patients with pulmonary metastasis, local recurrence, or chemoresistance. ascopubs.org When six of these models were treated with this compound, the tumor inhibition rates varied significantly, ranging from 18.82% to 86.42%. ascopubs.org
These PDX studies revealed that this compound could inhibit mitosis, and induce apoptosis and necrosis in the transplanted tumors. ascopubs.orgnih.gov Importantly, the sensitivity of the osteosarcoma PDX models to this compound was found to be positively associated with the expression levels of VEGFR-2, PDGFR-β, and CD31. ascopubs.orgnih.gov This suggests that these molecules could serve as potential biomarkers to identify patients who are more likely to respond to this compound treatment. nih.gov
Table 2: this compound Efficacy in Osteosarcoma Patient-Derived Xenograft (PDX) Models An interactive data table showing the tumor inhibition rates of this compound in six distinct osteosarcoma PDX models.
| PDX Model ID | Tumor Inhibition Rate (%) |
|---|---|
| Model 1 | 18.82 |
| Model 2 | 45.98 |
| Model 3 | 85.86 |
| Model 4 | 83.38 |
| Model 5 | 84.57 |
| Model 6 | 86.42 |
Angiogenesis Assays (e.g., Rat Aortic Ring, CAM Assay)
The anti-angiogenic potential of this compound has been extensively evaluated using ex vivo and in vivo models that mimic various stages of blood vessel formation. nih.gov Key assays employed in preclinical studies include the rat aortic ring assay and the chicken chorioallantoic membrane (CAM) assay. lnskaxh.comnih.gov
The rat aortic ring assay serves as an ex vivo organ culture model to observe the sprouting of microvessels from aortic explants. nih.govresearchgate.net In these studies, thoracic aortas are dissected from rats, cut into small rings, and embedded in a gel matrix like Matrigel. nih.gov These rings are then stimulated with pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) to induce the formation of capillary-like structures. nih.gov Research has shown that this compound effectively inhibits this process. When stimulated with VEGF, aortic rings produce a dense network of microvessels; however, the addition of this compound leads to a concentration-dependent reduction in this microvessel sprouting. nih.govnih.gov These findings demonstrate this compound's ability to suppress the growth of new blood vessels from existing vasculature. nih.gov
The Chicken Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis. mdpi.com The CAM is the highly vascularized extraembryonic membrane of a chicken egg, which provides a suitable environment for studying the formation and development of blood vessels. nih.govmdpi.com In studies involving this compound, the compound is applied directly to the CAM. The results consistently show that this compound significantly suppresses the density of microvessels in the CAM compared to controls. lnskaxh.comnih.gov This inhibition of neovascularization in a living organism further substantiates the potent anti-angiogenic activity of the compound. nih.gov
Collectively, findings from both the rat aortic ring and CAM assays indicate that this compound potently inhibits angiogenesis by preventing the sprouting and formation of new blood vessels. lnskaxh.comnih.gov Studies have suggested that the anti-angiogenic effect of this compound is superior to that of other multi-tyrosine kinase inhibitors like sunitinib (B231), sorafenib (B1663141), and nintedanib (B1663095). nih.gov
Tumor Growth Inhibition and Metastasis Suppression Evaluation
The efficacy of this compound in curbing tumor progression has been demonstrated across a variety of preclinical human tumor xenograft models. These in vivo studies involve implanting human cancer cells into immunocompromised mice to evaluate the compound's anti-tumor activity. nih.govnih.gov
This compound has shown broad-spectrum antitumor activity, causing dose-dependent inhibition of tumor growth in multiple cancer types. nih.gov For instance, in a human colon cancer SW620 xenograft model, once-daily oral administration of this compound at a dose of 3 mg/kg resulted in an 83% inhibition of tumor growth compared to the control group. nih.gov The compound also demonstrated significant tumor growth inhibition in xenograft models of glioblastoma (U-87MG), renal carcinoma (Caki-1), lung cancer (Calu-3), and ovarian cancer (SK-OV-3). nih.gov Notably, in both Calu-3 and SK-OV-3 models, this compound not only inhibited growth but also caused tumor regression. nih.gov
Table 1: Preclinical Efficacy of this compound in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Tumor Growth Inhibition (%) at 3 mg/kg | Reference |
|---|---|---|---|
| Colon Cancer | SW620 | 83% | nih.gov |
| Glioblastoma | U-87MG | 55% | nih.gov |
| Renal Carcinoma | Caki-1 | 80% | nih.gov |
| Lung Cancer | Calu-3 | 91% | nih.gov |
| Ovarian Cancer | SK-OV-3 | 97% | nih.gov |
Furthermore, this compound has been evaluated in models of acquired resistance. In a cisplatin-resistant ovarian cancer xenograft model (A2780 CIS), this compound treatment significantly suppressed tumor growth compared to the control group. nih.govascopubs.org
Beyond inhibiting primary tumor growth, this compound has also demonstrated the ability to suppress metastasis. nih.gov In an orthotopic osteosarcoma model using 143B-Luc cells, this compound significantly inhibited both the growth of the primary tumor and the development of lung metastasis. nih.gov This dual action is attributed to its potent inhibition of key signaling pathways involved in both angiogenesis and tumor cell migration and invasion, such as VEGFR2 and MET. nih.gov
Clinical Research Methodologies and Therapeutic Efficacy
Clinical Trial Design and Study Populations
The clinical development of anlotinib has progressed through the standard phases of clinical trials, enrolling specific patient populations to assess its therapeutic potential.
Phase I, II, and III Trial Structures
Patient Stratification and Inclusion Criteria
Patient populations in this compound clinical trials are carefully selected based on specific criteria to ensure the study's objectives can be met and the results are interpretable. Common inclusion criteria for NSCLC trials have included pathologically diagnosed stage IIIb, IIIc, or IV NSCLC, an Eastern Cooperative Oncology Group (ECOG) performance status of 0–2, and measurable lesions according to RECIST criteria. nih.govdovepress.comamegroups.org Patients typically must have experienced disease progression after prior lines of systemic therapy. wikipedia.orgnih.govdovepress.com Some trials have specifically enrolled patients who have progressed after a certain number of chemotherapy lines or tyrosine kinase inhibitor therapy for those with driver mutations like EGFR or ALK rearrangements. nih.gov Exclusion criteria often involve conditions such as symptomatic brain metastasis, concomitant cancers, serious diseases, or significant hemoptysis. dovepress.com Patient stratification in randomized trials helps to ensure that treatment groups are comparable with respect to important prognostic factors.
Therapeutic Outcomes in Specific Malignancies
This compound has demonstrated therapeutic activity in various malignancies, with significant research focusing on its effects in NSCLC.
Non-Small Cell Lung Cancer (NSCLC)
This compound has been extensively studied in patients with advanced NSCLC, particularly in later-line treatment settings.
This compound has shown promising efficacy as a third-line and beyond treatment for advanced NSCLC. The ALTER-0303 Phase III trial demonstrated that this compound was more effective than placebo in this setting, leading to its approval in China. mdpi.comdovepress.com Studies have reported objective response rates (ORR) and disease control rates (DCR) for this compound in previously treated NSCLC patients. For example, the ALTER-0303 study reported an ORR of 9.2% and a DCR of 81.0% for this compound compared to 0.7% ORR and 37.1% DCR for placebo. dovepress.com Real-world studies have also supported the efficacy of this compound in third-line or further treatment. dovepress.com
Here is a summary of key efficacy data from selected studies:
| Study / Setting | Patient Population | This compound mPFS (months) | Control mPFS (months) | This compound mOS (months) | Control mOS (months) | This compound ORR (%) | Control ORR (%) | This compound DCR (%) | Control DCR (%) |
| ALTER-0303 (Phase III) mdpi.comdovepress.com | Advanced NSCLC (Third-line and beyond) | 5.4 | 1.4 | 9.6 | 6.3 | 9.2 | 0.7 | 81.0 | 37.1 |
| Real-world study dovepress.com | Advanced NSCLC (progressed after standard regimens) | 4.3 | N/A | 10.3 | N/A | 8.47 | N/A | 75.42 | N/A |
| This compound + S-1 (Phase II) nih.gov | Stage IV NSCLC (Third-line or later) | 5.8 | N/A | 16.7 | N/A | 37.9 | N/A | 62.1 | N/A |
| This compound after bevacizumab frontiersin.org | Advanced NSCLC (previously treated with bevacizumab) | 5.6 | N/A | 10.6 | N/A | 10.2 | N/A | 82.7 | N/A |
| Retrospective study (Third-line/beyond) tandfonline.com | Advanced NSCLC (Third-line or post-third-line) | 4.0 | N/A | 8.5 | N/A | 5 | N/A | 89 | N/A |
Note: N/A indicates data was not applicable or not available in the provided search snippets for the control group in these specific studies.
Interactive Table: Efficacy Outcomes of this compound in NSCLC
| Metric | ALTER-0303 this compound | ALTER-0303 Placebo | Real-world this compound | This compound + S-1 this compound | This compound after Bevacizumab this compound | Retrospective Study this compound |
| Median PFS (months) | 5.4 dovepress.com | 1.4 dovepress.com | 4.3 dovepress.com | 5.8 nih.gov | 5.6 frontiersin.org | 4.0 tandfonline.com |
| Median OS (months) | 9.6 dovepress.com | 6.3 dovepress.com | 10.3 dovepress.com | 16.7 nih.gov | 10.6 frontiersin.org | 8.5 tandfonline.com |
| Objective Response Rate (ORR %) | 9.2 dovepress.com | 0.7 dovepress.com | 8.47 dovepress.com | 37.9 nih.gov | 10.2 frontiersin.org | 5 tandfonline.com |
| Disease Control Rate (DCR %) | 81.0 dovepress.com | 37.1 dovepress.com | 75.42 dovepress.com | 62.1 nih.gov | 82.7 frontiersin.org | 89 tandfonline.com |
Objective Response Rate (ORR) and Disease Control Rate (DCR)
Objective Response Rate (ORR) is defined as the proportion of patients who achieve a complete response (CR) or partial response (PR) to treatment. Disease Control Rate (DCR) includes patients with a complete response, partial response, or stable disease (SD). These metrics are widely used in clinical trials to assess the immediate impact of a therapy on tumor size and progression.
Across various studies and cancer types, this compound, both as a monotherapy and in combination with other treatments, has demonstrated varying ORRs and DCRs. These rates are crucial in determining the clinical benefit of this compound for specific patient populations and cancer indications.
Soft Tissue Sarcoma (STS)
This compound has shown promising activity in advanced soft tissue sarcoma (STS). In a multicenter, open-label, single-arm phase 2 trial (ALTER-S006) evaluating this compound as a maintenance treatment after first-line chemotherapy in patients with advanced STS who had achieved partial response or stable disease, the best ORR was 16% (95% CI 7–30) and the DCR was 94% (95% CI 83–99). nih.gov Another phase II study investigating this compound monotherapy in the first-line setting for patients with locally advanced or metastatic STS unsuitable for chemotherapy reported an ORR of 2.7% (1/37) and a DCR of 83.8% (31/37). bohrium.com A single-arm phase II study (TQB2450-Ib-02) evaluating this compound combined with TQB2450 (a PD-L1 antibody) in previously treated patients with locally advanced or metastatic STS showed an ORR of 36.67% and a DCR of 76.67%. aacrjournals.org For patients with alveolar soft part sarcoma (ASPS) within this study, the ORR was 75%. aacrjournals.org Maintenance therapy with Toripalimab and this compound after anthracycline-based chemotherapy in advanced STS patients who achieved disease control showed an ORR of 22.2% and a DCR of 100% in an early analysis of a phase 2 trial. ascopubs.org
Here is a summary of ORR and DCR data for this compound in Soft Tissue Sarcoma:
| Study / Treatment Regimen | Patient Setting | ORR (%) | DCR (%) |
| ALTER-S006 (this compound maintenance) nih.gov | Advanced STS after first-line chemotherapy | 16 | 94 |
| This compound monotherapy bohrium.com | First-line advanced/metastatic STS (chemo-ineligible) | 2.7 | 83.8 |
| This compound + TQB2450 aacrjournals.org | Previously treated advanced/metastatic STS | 36.67 | 76.67 |
| This compound + TQB2450 (ASPS subgroup) aacrjournals.org | Previously treated advanced/metastatic ASPS | 75 | - |
| This compound + Toripalimab maintenance ascopubs.org | Advanced STS after first-line chemotherapy | 22.2 | 100 |
Medullary Thyroid Carcinoma (MTC)
Here is a summary of ORR and DCR data for this compound in Medullary Thyroid Carcinoma:
| Study / Treatment Regimen | Patient Setting | ORR (%) | DCR (%) |
| ALTER 01031 (this compound group) aacrjournals.orgfrontiersin.org | Unresectable locally advanced or metastatic MTC | 48.4 | 88.7 frontiersin.org |
| ALTER 01031 (Open-label this compound) aacrjournals.org | MTC after progression on placebo | 33.3 | 83.3 |
| Single-arm Phase II d-nb.infoascopubs.org | Advanced or relapsed MTC | 48.28 | 92.16 (week 24), 84.53 (week 48) |
Renal Cell Carcinoma (RCC)
Here is a summary of ORR and DCR data for this compound in Renal Cell Carcinoma:
| Study / Treatment Regimen | Patient Setting | ORR (%) | DCR (%) |
| Phase 2 (Second-line) nih.govnih.gov | mRCC previously treated with VEGFR-TKI | 16.7 | 83.3 |
| Phase 2 (Second-line, progressed after TKI) nih.gov | mRCC progressed after previous TKI | 15.6 | 78.1 |
| Phase 2 (Second-line, intolerant to TKI) nih.gov | mRCC intolerant to previous TKI | 20.0 | 100 |
| Phase II (this compound vs Sunitinib) d-nb.infourotoday.com | First-line mRCC | 30.3 | 97.8 (6-week) |
| This compound + Sintilimab ascopubs.org | First-line advanced nccRCC | 52.9 | 94.1 |
| This compound + Everolimus ascopubs.org | First-line advanced non-clear cell RCC | 57.1 (unconfirmed) | 100 |
Gastric Cancer and Esophageal Squamous Cell Carcinoma
In ESCC, a real-world study of this compound monotherapy for advanced or metastatic ESCC reported an ORR of 8.4% and a DCR of 69.9%. dovepress.com A phase II clinical trial (ALTER1102) of this compound monotherapy in previously treated ESCC patients showed an ORR of 9.1% and a DCR of 77.3%. dovepress.com An exploratory multicenter, single-arm phase II trial (ALTER-E-003) evaluating this compound combined with Benmelstobart as a chemo-free first-line treatment in advanced ESCC reported a confirmed ORR of 56.5% and a DCR of 91.3%. nih.gov Preliminary results from a single-arm, open-label phase II clinical trial investigating this compound combined with Penpulimab and Nab-paclitaxel as first-line treatment for advanced ESCC showed a preliminary ORR of 82.8% and a DCR of 89.7%. ascopubs.org Another analysis of this combination reported a preliminary ORR of 73.7% and DCR of 84.2%. ascopubs.org this compound combined with TQB2450 (PD-L1 blockade) as first-line treatment for advanced ESCC showed a preliminary ORR of 60.9% and DCR of 95.7%. asco.org
Here is a summary of ORR and DCR data for this compound in Gastric Cancer and Esophageal Squamous Cell Carcinoma:
| Study / Treatment Regimen | Patient Setting | ORR (%) | DCR (%) |
| Retrospective Study (this compound monotherapy) nih.govnih.gov | Third-line or above advanced/metastatic Gastric Cancer | 9.3 | 58.1 |
| Retrospective Study (this compound + chemotherapy) nih.gov | Third-line or above advanced/metastatic Gastric Cancer | 7.1 | 78.6 |
| Retrospective Study (this compound + PD-1 inhibitor) nih.gov | Third-line or above advanced/metastatic Gastric Cancer | 15.0 | 50.0 |
| Real-world Study (this compound monotherapy) dovepress.com | Advanced or metastatic ESCC | 8.4 | 69.9 |
| ALTER1102 (this compound monotherapy) dovepress.com | Previously treated ESCC | 9.1 | 77.3 |
| ALTER-E-003 (this compound + Benmelstobart) nih.gov | First-line advanced ESCC (chemo-free) | 56.5 | 91.3 |
| This compound + Penpulimab + Nab-paclitaxel (Analysis 1) ascopubs.org | First-line advanced ESCC | 82.8 | 89.7 |
| This compound + Penpulimab + Nab-paclitaxel (Analysis 2) ascopubs.org | First-line advanced ESCC | 73.7 | 84.2 |
| This compound + TQB2450 asco.org | First-line advanced ESCC | 60.9 | 95.7 |
Hepatocellular Carcinoma (HCC)
This compound has demonstrated encouraging antitumor effects in advanced hepatocellular carcinoma (HCC). A single-arm, multicenter phase II study (ALTER-H-003) evaluated this compound combined with Toripalimab as first-line therapy for unresectable HCC. The ORR was 29.0% by irRECIST/RECIST v1.1 and 32.3% by mRECIST criteria. nih.gov The confirmed DCR was 77.4% by both criteria. nih.gov An updated analysis of this trial reported a confirmed ORR of 21.4% and DCR of 92.9% according to mRECIST in evaluable patients. asco.org A real-world study of this compound as first-line treatment for advanced HCC reported an ORR of 46.8% and DCR of 87.1% with this compound monotherapy. dovepress.com In the same study, this compound and PD-1 blockade combination therapy resulted in an ORR of 28.57% and a DCR of 71.43%. dovepress.com Another real-world study of this compound monotherapy for unresectable HCC reported an ORR of 16.7% and a DCR of 50.0%, while this compound-based combination therapy showed an ORR of 25.0% and a DCR of 65.0%. ascopubs.org
Here is a summary of ORR and DCR data for this compound in Hepatocellular Carcinoma:
| Study / Treatment Regimen | Patient Setting | ORR (%) | DCR (%) |
| ALTER-H-003 (this compound + Toripalimab) nih.gov | First-line unresectable HCC | 29.0 (irRECIST/RECIST v1.1), 32.3 (mRECIST) | 77.4 |
| ALTER-H-003 Update (this compound + Toripalimab) asco.org | First-line unresectable HCC | 21.4 (mRECIST) | 92.9 |
| Real-world Study (this compound monotherapy) dovepress.com | First-line advanced HCC | 46.8 | 87.1 |
| Real-world Study (this compound + PD-1 blockade) dovepress.com | Advanced HCC | 28.57 | 71.43 |
| Real-world Study (this compound monotherapy) ascopubs.org | Unresectable HCC | 16.7 | 50.0 |
| Real-world Study (this compound-based combination) ascopubs.org | Unresectable HCC | 25.0 | 65.0 |
Colorectal Cancer (CRC)
Here is a summary of ORR and DCR data for this compound in Colorectal Cancer:
Small Cell Lung Cancer (SCLC)
Phase II clinical trials investigating this compound in combination with chemotherapy as a first-line treatment for ES-SCLC have shown promising preliminary results. One such study presented at the 2021 ASCO meeting reported a median PFS of 10.0 months, a median OS of 15.0 months, an objective response rate (ORR) of 90%, and a DCR of 100% in a cohort of 20 patients. dovepress.com These findings were noted as significantly higher than those typically observed with traditional chemotherapy alone. dovepress.com
Combination therapies involving this compound have also been explored. A network meta-analysis of randomized clinical trials in ES-SCLC indicated that combining this compound with benmelstobart and chemotherapy significantly prolonged PFS and OS compared to chemotherapy alone. cancernetwork.com This combination also demonstrated improved ORRs compared to several other immunotherapeutic combinations. cancernetwork.com
Data from a phase II study of this compound in 45 patients with relapsed SCLC reported a median PFS of 4.1 months and a median OS of 6.1 months. nih.gov The DCR was 67%, and the ORR was 11%. nih.gov
| Study Type | Patient Population | Treatment Regimen | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) |
| ALTER 1202 (Phase III) | ES-SCLC (≥3rd line) | This compound | 4.1 dovepress.com | 7.3 dovepress.com | 4.9 dovepress.com | 71.6 dovepress.com |
| ALTER 1202 (Phase III) | ES-SCLC (≥3rd line) | Placebo | 0.7 dovepress.com | 4.9 dovepress.com | 0 dovepress.com | 13.2 dovepress.com |
| Phase II (2021 ASCO) | ES-SCLC (1st line) | This compound + Chemotherapy | 10.0 dovepress.com | 15.0 dovepress.com | 90 dovepress.com | 100 dovepress.com |
| Real-World Study | ES-SCLC (retrospective) | This compound (+/- combination) | 4.8 dovepress.com | 7.6 dovepress.com | 30.2 dovepress.com | 87.1 dovepress.com |
| Real-World Study | Advanced SCLC (≥3rd line) | This compound | 6.0 ascopubs.org | 15.9 ascopubs.org | 52.3 ascopubs.org | 86.4 ascopubs.org |
| Phase II Study | Relapsed SCLC | This compound | 4.1 nih.gov | 6.1 nih.gov | 11 nih.gov | 67 nih.gov |
Ovarian Cancer (OC)
Research has explored the potential of this compound in the treatment of ovarian cancer, particularly in platinum-resistant or refractory settings. A prospective, single-arm, single-center phase II clinical study presented at the 2020 ASCO meeting evaluated this compound monotherapy in 14 evaluable patients with recurrent platinum-resistant or refractory ovarian carcinoma. nih.gov The results showed an ORR of 35.7% and a DCR of 85.7%. nih.gov
Retrospective studies have also investigated this compound in platinum-resistant or platinum-refractory epithelial ovarian cancer. One study involving 38 patients reported a median PFS of 7.7 months and a median OS of 16.5 months with this compound treatment. tandfonline.com In a subgroup of 17 patients who received this compound monotherapy, the DCR was 82.3%, and the median PFS was 7.7 months. tandfonline.com this compound combined with chemotherapy was also evaluated in this study, with 19 patients receiving this approach. tandfonline.com The ORR and DCR were 36.8% and 94.7%, respectively, with a median PFS of 8.0 months. tandfonline.com
Combination strategies involving this compound and other agents, such as PARP inhibitors and immunotherapy, are under investigation. The phase 2 ANNIE trial (NCT0437607) evaluated the combination of this compound and niraparib (B1663559) in patients with platinum-resistant recurrent ovarian cancer. onclive.com Data showed an ORR of 50% and a median PFS of 9.2 months with the combination. onclive.com The median OS was 15.3 months in the initial analysis and 18.2 months in a final survival analysis. onclive.com
A phase Ib study combining this compound with the PD-L1 inhibitor TQB2450 in patients with platinum-resistant or refractory ovarian cancer enrolled 34 patients. nih.gov The ORR was 47.1%, and the DCR was 97.1%. nih.gov The median PFS was 7.8 months, and the median OS was not reached at the time of analysis. nih.gov Interestingly, the ORR was higher in the PD-L1-negative group (92.9%) compared to the PD-L1-positive group (25.0%). nih.gov
A phase II study (NCT04720807) investigating this compound combined with letrozole (B1683767) in patients with estrogen receptor-positive, platinum-resistant recurrent ovarian carcinoma reported an ORR of 16.7% and a DCR of 74.1% in the efficacy-evaluable population. ascopubs.org The median PFS was 4.24 months, and the median OS was 18.96 months. ascopubs.org
This compound as first-line maintenance therapy following chemotherapy has also been explored. A phase II study reported a median PFS of 15.8 months and a median OS of 43.8 months in patients with advanced ovarian cancer who received this compound maintenance. nih.gov, researchgate.net
| Study Type | Patient Population | Treatment Regimen | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| Phase II (2020 ASCO) | Platinum-resistant/refractory recurrent OC (n=14) | This compound monotherapy | 35.7 nih.gov | 85.7 nih.gov | Not specified | Not specified |
| Retrospective Study | Platinum-resistant/refractory epithelial OC (n=38) | This compound (+/- combination) | 42.1 tandfonline.com | 86.8 tandfonline.com | 7.7 tandfonline.com | 16.5 tandfonline.com |
| Retrospective Study | Platinum-resistant/refractory epithelial OC (n=17) | This compound monotherapy | Not specified | 82.3 tandfonline.com | 7.7 tandfonline.com | Not reached |
| Retrospective Study | Platinum-resistant/refractory epithelial OC (n=19) | This compound + Chemotherapy | 36.8 tandfonline.com | 94.7 tandfonline.com | 8.0 tandfonline.com | Not reached |
| ANNIE Trial (Phase 2) | Platinum-resistant recurrent OC (n=40) | This compound + Niraparib | 50 onclive.com | Not specified | 9.2 onclive.com | 18.2 onclive.com |
| Phase Ib Study | Platinum-resistant/refractory OC (n=34) | This compound + TQB2450 | 47.1 nih.gov | 97.1 nih.gov | 7.8 nih.gov | Not reached |
| Phase II Study | ER+ Platinum-resistant recurrent OC (n=27 eval) | This compound + Letrozole | 16.7 ascopubs.org | 74.1 ascopubs.org | 4.24 ascopubs.org | 18.96 ascopubs.org |
| Phase II Study | Advanced OC (maintenance, n=21 eval) | This compound maintenance | Not specified | Not specified | 15.8 nih.gov, researchgate.net | 43.8 nih.gov, researchgate.net |
Hypopharyngeal Carcinoma
A pooled analysis of two prospective single-arm phase 2 trials evaluating neoadjuvant immunochemotherapy (PD-1 inhibitors plus taxanes and platinum-based chemotherapy) for locally advanced hypopharyngeal squamous cell carcinoma reported an ORR of 63.2% and a DCR of 100% in 68 patients. ascopubs.org While this study did not specifically evaluate this compound monotherapy, it highlights the investigation of targeted and immunotherapy approaches in this cancer type. ascopubs.org
| Study Type | Patient Population | Treatment Regimen | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| Real-World Study | R/M HNSCC (includes hypopharyngeal) (n=21) | This compound + PD-1 inhibitors | 47.6 researchgate.net, nih.gov | 100 researchgate.net, nih.gov | 14.3 researchgate.net, nih.gov | 16.7 researchgate.net, nih.gov |
| Phase II Study | R/M HNSCC (Hypopharyngeal subgroup, n=4) | Penpulimab + this compound | 50.00 nih.gov | 75.00 nih.gov | Not specified | Not specified |
Neuroblastoma (NB)
This compound is being investigated for its potential in treating neuroblastoma, particularly in refractory or recurrent pediatric patients. A retrospective study evaluating this compound in pediatric patients with refractory or recurrent solid tumors included a small cohort of neuroblastoma patients. nih.gov In six neuroblastoma patients, this compound achieved one partial response and three stable diseases, resulting in an ORR of 16.7% and a DCR of 60%. nih.gov The study suggested that this compound might be more effective than bevacizumab in this population, though the findings were limited by the small sample size. nih.gov
A phase II clinical study (NCT04842526) is currently ongoing to evaluate the efficacy and safety of this compound in combination with irinotecan (B1672180) and temozolomide (B1682018) in the treatment of refractory or recurrent neuroblastoma in children. drugbank.com
| Study Type | Patient Population | Treatment Regimen | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| Retrospective Study | Refractory/Recurrent Pediatric NB (n=6) | This compound monotherapy | 16.7 nih.gov | 60 nih.gov | Not specified | Not specified |
| Phase II Study | Refractory/Recurrent Pediatric NB | This compound + Irinotecan + Temozolomide | Ongoing drugbank.com | Ongoing drugbank.com | Ongoing drugbank.com | Ongoing drugbank.com |
Adenoid Cystic Carcinoma (ACC)
This compound has shown antitumor activity in metastatic adenoid cystic carcinoma (ACC), a rare malignancy with limited effective therapies. A retrospective study evaluated this compound in 19 patients with metastatic ACC. researchgate.net, nih.gov, amegroups.org, tandfonline.com The DCR observed was 63.2%, which included one partial response and 11 cases of stable disease. researchgate.net, nih.gov, tandfonline.com After a median follow-up of 11.0 months, the median PFS was 10.1 months, and the median OS was not reached. researchgate.net, nih.gov, amegroups.org, tandfonline.com These findings suggest that this compound can be a palliative targeting therapy option for patients with metastatic ACC. researchgate.net, nih.gov
| Study Type | Patient Population | Treatment Regimen | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| Retrospective Study | Metastatic ACC (n=19) | This compound monotherapy | Not specified | 63.2 researchgate.net, nih.gov, tandfonline.com | 10.1 researchgate.net, nih.gov, amegroups.org, tandfonline.com | Not reached researchgate.net, nih.gov, amegroups.org, tandfonline.com |
| Phase II Study | R/M Non-squamous HNC (includes ACC) (n=21) | Penpulimab + this compound | 19.0 asco.org | 100 asco.org | Not specified | Not specified |
Post-Market Surveillance and Real-World Evidence Studies
Post-market surveillance and real-world evidence (RWE) studies play a crucial role in further evaluating the efficacy and safety of approved drugs like this compound in broader patient populations and routine clinical practice. Several real-world studies have investigated the effectiveness of this compound across various cancer types beyond the controlled environment of clinical trials.
In extensive-stage small cell lung cancer, a real-world study of 202 patients treated with this compound showed a median PFS of 4.8 months and a median OS of 7.6 months, with an ORR of 30.2% and a DCR of 87.1%. dovepress.com Another real-world study in advanced SCLC reported a median PFS of 6.0 months and a median OS of 15.9 months. ascopubs.org These real-world outcomes generally align with or are slightly different from the results observed in pivotal clinical trials, highlighting the effectiveness of this compound in a more heterogeneous patient group. dovepress.com
Real-world studies in recurrent or metastatic head and neck cancers, including hypopharyngeal carcinoma, have also provided insights into this compound's effectiveness, particularly in combination with immunotherapy, demonstrating promising response rates and survival outcomes. researchgate.net, nih.gov
Real-world evidence studies contribute valuable data on the performance of this compound in routine clinical practice, often including patients with a wider range of characteristics and comorbidities than those typically enrolled in controlled clinical trials. dovepress.com, frontiersin.org, nih.gov
| Study Type | Patient Population | Treatment Regimen | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| Real-World Study | ES-SCLC (n=202) | This compound (+/- combination) | 30.2 dovepress.com | 87.1 dovepress.com | 4.8 dovepress.com | 7.6 dovepress.com |
| Real-World Study | Advanced SCLC (≥3rd line, n=44) | This compound | 52.3 ascopubs.org | 86.4 ascopubs.org | 6.0 ascopubs.org | 15.9 ascopubs.org |
| Real-World Study | Advanced NSCLC (n=80) | This compound (+/- immunotherapy) | 11.3 frontiersin.org | 72.5 frontiersin.org | 4.3 frontiersin.org | Not specified |
| Real-World Study | Advanced NSCLC (≥3rd line, n=206) | This compound | 10.2 nih.gov | 78.2 nih.gov | 4.0 nih.gov | 8.0 nih.gov |
| Real-World Study | HER-2 negative metastatic Breast Cancer (≥3rd line, n=47) | This compound (+/- combination) | 21.3 frontiersin.org | 74.5 frontiersin.org | 5.0 frontiersin.org | 21.0 frontiersin.org |
| Real-World Study | Advanced Gynecological Cancer (n=249) | This compound | 28.1 dovepress.com | 80.7 dovepress.com | 6.1 dovepress.com | Not specified |
| Real-World Study | R/M HNSCC (includes hypopharyngeal) (n=21) | This compound + PD-1 inhibitors | 47.6 researchgate.net, nih.gov | 100 researchgate.net, nih.gov | 14.3 researchgate.net, nih.gov | 16.7 researchgate.net, nih.gov |
Mechanisms of Anlotinib Resistance and Strategies to Overcome It
Acquired Resistance Mechanisms
Acquired resistance to anlotinib can arise through several complex mechanisms, often involving the activation of alternative signaling pathways and the involvement of efflux pumps and microRNAs. These mechanisms allow cancer cells to evade the inhibitory effects of this compound and continue to proliferate and survive.
P-glycoprotein (PGP1)-Mediated Multidrug Resistance (MDR)
P-glycoprotein (PGP1), also known as ABCB1, is an efflux transporter that plays a significant role in multidrug resistance (MDR) by pumping various drugs, including some TKIs, out of cancer cells researchgate.net. While the direct involvement of PGP1 in this compound resistance is an area of ongoing research, ABCB1-mediated multidrug resistance has been implicated in colorectal carcinoma cells, and this compound has shown effects on blocking ABCB1 in this context jcancer.org. Inhibiting P-glycoprotein can interfere with drug permeability, absorption, metabolism, and retention researchgate.net. When P-glycoprotein is induced, it can decrease the bioavailability of a drug researchgate.net.
Activation of Alternative Signaling Pathways
Tumor cells can bypass the primary inhibitory effects of this compound by activating alternative signaling pathways. This "bypass resistance" allows cancer cells to utilize other routes to sustain growth and survival frontiersin.orgamegroups.org. This compound targets multiple RTKs, including VEGFRs, FGFRs, PDGFRs, and c-Kit mdpi.comwikipedia.orgpatsnap.com. However, cancer cells can upregulate or activate other pathways to compensate for the inhibited targets.
Alterations in the epidermal growth factor receptor (EGFR) pathway and the activation of bypass mechanisms are well-established drivers of resistance to EGFR-TKIs, and these can also contribute to resistance to multi-targeted inhibitors like this compound mdpi.comspandidos-publications.com. Preclinical studies suggest that this compound can overcome acquired resistance to EGFR-TKIs, possibly by inhibiting VEGFR2 and downstream Akt and ERK signaling pathways nih.gov. The combination of this compound and EGFR-TKI therapy has shown promising results in patients with advanced EGFR-mutant NSCLC who have developed acquired drug resistance mdpi.comnih.gov. This combination may inhibit tumors via multiple signaling pathways, enhancing efficacy amegroups.org.
Upregulation of the MET pathway, often in conjunction with the STAT3 and Akt pathways, has been identified as a mechanism of resistance in various cancers, including those treated with TKIs. MET amplification is a frequently observed bypass resistance mechanism in T790M-negative patients after EGFR-TKI failure amegroups.org. This compound has been shown to exert anti-tumor effects by inhibiting the MET signaling pathway in colorectal carcinoma cells jcancer.org. Activation of the Akt pathway has also been linked to this compound resistance, notably through the involvement of microRNAs mdpi.comtandfonline.comresearchgate.net. STAT3 is a crucial component of the JAK/STAT signaling pathway and is frequently activated in cancers, promoting cell proliferation and survival guidetopharmacology.orgresearcherslinks.com. While direct evidence specifically linking this compound resistance to MET/STAT3/Akt pathway upregulation as a combined mechanism is still emerging, the involvement of MET and Akt pathways individually in resistance to this compound or other TKIs suggests a potential role for their combined activation.
The MAPK/ERK pathway is a key downstream signaling route activated by various growth factors and RTKs, including those targeted by this compound plos.org. Dysregulation or activation of the MAPK/ERK pathway can contribute to tumor cell proliferation and survival, potentially leading to resistance to therapies that inhibit upstream signaling. This compound has been shown to suppress downstream ERK signaling by inhibiting the activation of VEGFR2, PDGFR-β, and FGFR1 spandidos-publications.com. Additionally, studies investigating the combination of this compound and gefitinib (B1684475) in resistant lung adenocarcinoma models observed that the synergistic antitumor effect involved the downregulation of ERK and Akt signaling nih.gov. This suggests that dysregulation or sustained activation of the MAPK/ERK pathway could be a mechanism of acquired resistance to this compound.
MicroRNA (miR) Involvement (e.g., miR-136-5p)
MicroRNAs (miRs) are small non-coding RNA molecules that can regulate gene expression and have been implicated in both promoting drug sensitivity and inducing drug resistance in cancer treatment spandidos-publications.comresearchgate.net. Several microRNAs have been associated with this compound resistance. Notably, elevated plasma exosomal miR-136-5p levels have been linked to a poor this compound response in NSCLC patients mdpi.comtandfonline.com. This compound-resistant NSCLC cells can transfer functional miR-136-5p to parent NSCLC cells via exosomes, promoting proliferation and conferring this compound resistance mdpi.comtandfonline.comresearchgate.net. This resistance is mediated, at least in part, by miR-136-5p targeting PPP2R2A, leading to the activation of the Akt pathway mdpi.comtandfonline.comresearchgate.net. Other microRNAs, such as miR-181a-3p, have also been shown to regulate this compound resistance in lung cancer cells ingentaconnect.com.
Here is a summary of some acquired resistance mechanisms and involved pathways:
| Resistance Mechanism | Involved Pathways/Molecules | Notes |
| PGP1-Mediated MDR | PGP1 (ABCB1) | Implicated in colorectal carcinoma; this compound may block ABCB1. researchgate.netjcancer.org |
| Activation of Alternative Pathways | EGFR, MET, STAT3, Akt, MAPK/ERK, FGFR, PDGFR, c-Kit | Bypass mechanisms allowing tumor survival despite this compound's primary inhibition. frontiersin.orgamegroups.orgmdpi.comwikipedia.orgpatsnap.comspandidos-publications.com |
| EGFR Pathway Alterations & Bypass | EGFR, VEGFR2, Akt, ERK, FGFR1 | Contributes to resistance; this compound combinations may overcome this. mdpi.comspandidos-publications.comnih.govamegroups.orgnih.gov |
| MET/STAT3/Akt Pathway Upregulation | MET, STAT3, Akt | MET amplification observed in EGFR-TKI resistance; Akt activation linked to miR-136-5p. jcancer.orgamegroups.orgmdpi.comtandfonline.comresearchgate.netguidetopharmacology.orgresearcherslinks.com |
| MAPK/ERK Pathway Dysregulation | MAPK, ERK (ERK1, ERK2) | Downstream of RTKs; Dysregulation can lead to resistance. nih.govplos.orgspandidos-publications.com |
| MicroRNA Involvement | miR-136-5p, PPP2R2A, Akt, miR-181a-3p | Exosomal transfer of miR-136-5p confers resistance via PPP2R2A/Akt. mdpi.comtandfonline.comresearchgate.netingentaconnect.com |
FGFR Signaling Pathway Promotion of Chemotherapy Resistance
Activation of the FGFR signaling pathway has been acknowledged to promote chemotherapy resistance. spandidos-publications.comfrontiersin.orgnih.gov this compound, by inhibiting FGFR1-4, may be useful in enhancing the response to chemotherapy and potentially overcoming drug resistance induced by previous treatments. spandidos-publications.comfrontiersin.orgnih.gov Studies have indicated that this compound can increase the sensitivity of cancer cells to chemotherapy agents like cisplatin (B142131). spandidos-publications.comfrontiersin.orgnih.gov For instance, in osteosarcoma cells, this compound at a low concentration (1 µM) increased the inhibitory effect of cisplatin on cell proliferation and promoted cisplatin-induced apoptosis in vitro. spandidos-publications.comfrontiersin.orgnih.gov In vivo studies also showed that the combination of this compound and cisplatin significantly decreased tumor weight and volume compared to either agent alone. spandidos-publications.comfrontiersin.orgnih.gov
Strategies to Overcome Resistance
Strategies to overcome this compound resistance often involve combination therapies or targeting alternative molecular pathways. mdpi.commdpi.com
Combining this compound with other therapeutic agents, such as chemotherapy or immunotherapy, has shown promise in overcoming resistance and improving outcomes. mdpi.comnih.govjbuon.comnih.gov The rationale behind combining this compound with other therapies lies in its potential to synergistically enhance therapeutic efficacy through complementary mechanisms of action. jbuon.comjbuon.com
Combination therapy with this compound and docetaxel (B913) in previously treated NSCLC patients significantly increased median PFS and showed better DCR and ORR compared to docetaxel alone. mdpi.com
| Combination Therapy | Cancer Type | Outcome Measured | Results | Citation |
| This compound + Cisplatin | Osteosarcoma | Tumor Weight/Volume, Cell Proliferation, Apoptosis | Decreased tumor weight/volume, increased sensitivity to cisplatin | spandidos-publications.comfrontiersin.orgnih.gov |
| This compound + Single Chemotherapy | NSCLC | mPFS, DCR | mPFS: 4.0 months, DCR: 65% | jbuon.comjbuon.com |
| This compound + Docetaxel | NSCLC | mPFS, DCR, ORR | Increased mPFS, DCR, and ORR vs docetaxel alone | mdpi.com |
| This compound + Gefitinib | NSCLC | ORR, DCR, mPFS | ORR: 20.8%, DCR: 95.8%, mPFS: 11.53 months | mdpi.comnih.gov |
| This compound + Osimertinib (B560133) | NSCLC | Osimertinib Resistance Reversal | Partial reversal of osimertinib resistance in resistant cells/models | amegroups.org |
Combination therapy involving this compound and EGFR-TKIs has also been investigated to overcome acquired resistance to EGFR-TKIs. mdpi.comnih.govamegroups.org Preclinical studies have shown that this compound can overcome acquired resistance to gefitinib by inhibiting the activation of VEGFR2 and downstream Akt and ERK signaling pathways. nih.gov In a clinical trial, the combination of EGFR-TKI and this compound in advanced EGFR-mutant NSCLC patients after EGFR-TKI resistance exhibited an ORR of 20.8% and a DCR of 95.8%, with a median PFS of 11.53 months. mdpi.comnih.gov This combination demonstrated powerful antitumor activity in vitro and in vivo and was associated with favorable treatment effects. nih.gov this compound combined with osimertinib has also shown the ability to reverse acquired osimertinib resistance in NSCLC cells and xenografts, partly by inactivating the c-MET/MYC/AXL axis. amegroups.orgnih.gov
Targeting specific molecular pathways involved in the development of this compound resistance is another strategy. Resistance to this compound can emerge through various mechanisms, including the upregulation of compensatory pro-angiogenic pathways like the FGF/FGFR axis or HGF/c-MET signaling. mdpi.com Acquired mutations or amplification in receptor tyrosine kinases such as FGFR, PDGFR, or c-Kit can also contribute to resistance by reducing this compound's inhibitory effect. mdpi.com
Overexpression of FGFR1 has been suggested as one mechanism of acquired EGFR-TKI resistance, and this compound has shown the ability to inhibit the FGFR1 signaling pathway in EGFR-TKI-resistant cells. nih.govresearchgate.net this compound can overcome acquired resistance to EGFR-TKIs via the FGFR1 signaling pathway in NSCLC without harboring the EGFR T790M mutation. nih.govresearchgate.net
The MET signaling pathway has also been implicated in this compound resistance. jcancer.orgnih.gov Studies have shown that this compound can suppress metastasis and multidrug resistance by dual blockade of MET and ABCB1 in colorectal carcinoma cells. jcancer.org this compound inhibited the growth of colorectal cancer cells by regulating MET-induced apoptosis. jcancer.org Furthermore, this compound has been shown to inhibit cisplatin resistance in NSCLC cells by inhibiting MCL-1 expression via the MET/STAT3/Akt pathway. nih.gov this compound decreased MET expression, leading to the inactivation of the STAT3/Akt pathway and subsequent reduction in MCL-1 expression. nih.gov
Other molecular mechanisms of this compound resistance being explored include elevated plasma exosomal miR-136-5p levels, which can activate the Akt pathway, and the involvement of TFAP2A in promoting tumor-induced angiogenesis. mdpi.comtandfonline.com CXCL2 has also been revealed to be involved in this compound resistance in human lung cancer cells. spandidos-publications.comtandfonline.com
The exploration of novel therapeutic combinations is crucial to overcome this compound resistance and improve long-term outcomes. mdpi.comnih.govjbuon.com Given the multi-targeted nature of this compound, combining it with agents that target complementary pathways or address resistance mechanisms is a key area of research. mdpi.comnih.gov
Combining this compound with immunotherapy, particularly PD-1 blockades, has shown promising results in NSCLC. mdpi.comnih.govnih.gov The combination of immunotherapeutic drugs with this compound significantly prolonged PFS compared to this compound monotherapy in a retrospective study. mdpi.com
Further research is warranted to optimize treatment strategies and explore the potential of this compound in novel combination therapies, especially in patient populations with specific resistance mechanisms or in those who have developed primary resistance to other treatments like immunotherapy. jbuon.comjbuon.com Identifying biomarkers predictive of response to this compound-based combinations is an important area of ongoing research. jbuon.com
Combination Therapy Research with Anlotinib
Anlotinib in Conjunction with Immunotherapy
Modulation of the Tumor Microenvironment (TME)
Vessel Normalization and Reduction of Hypoxia
This compound, a multi-target tyrosine kinase inhibitor, exerts significant anti-angiogenic effects which contribute to the normalization of the tumor vasculature. asco.org This process is characterized by the pruning of abnormal and excessive tumor blood vessels and the fortification of the remaining vessels, often by increasing pericyte coverage. nih.govmdpi.com The resulting normalized vascular network improves blood perfusion and oxygenation, thereby alleviating the hypoxic (low-oxygen) conditions that are common within the tumor microenvironment (TME). nih.govresearchgate.net
The normalization of tumor vessels is a critical mechanism for enhancing the efficacy of combination therapies. researchgate.net By improving blood flow, this compound facilitates the delivery of other therapeutic agents and enhances the infiltration of immune cells into the tumor tissue. nih.govresearchgate.net Research indicates that while the window for vascular normalization can be transient, treatment with effective low-doses of this compound may induce a more durable effect, creating a more sustained period for synergistic therapeutic action. nih.govresearchgate.net Studies have shown that this compound's ability to normalize tumor blood vessels and improve the TME can be superior to other anti-angiogenic drugs like sunitinib (B231) and sorafenib (B1663141). researchgate.netlnskaxh.com This vascular normalization is crucial as hypoxia is a known barrier to the effectiveness of various cancer treatments, including immunotherapy and radiotherapy. nih.govresearchgate.net
Immune Cell Infiltration and Reprogramming (e.g., NK Cells, APCs, T Cells)
This compound treatment remodels the tumor immune microenvironment from an immunosuppressive to an immunostimulatory state. nih.govaacrjournals.org This is achieved, in part, by promoting the infiltration of various effector immune cells into the tumor. nih.gov Studies have demonstrated that this compound increases the intratumoral presence of innate immune cells, such as Natural Killer (NK) cells and Antigen-Presenting Cells (APCs), which include dendritic cells (DCs) and M1-like tumor-associated macrophages (TAMs). nih.govnih.gov
Furthermore, this compound facilitates the recruitment of adaptive immune cells, significantly increasing the proportions and densities of both CD4+ and CD8+ T cells within the tumor. nih.govnih.govnih.govfrontiersin.org Concurrently, it has been observed to reduce the prevalence of immunosuppressive cell populations. For instance, the percentage of M2-like TAMs, which are associated with tumor promotion, is dramatically reduced following this compound therapy. nih.govnih.gov Similarly, a decrease in the proportion of regulatory T cells (Tregs) in the peripheral blood has been noted in patients treated with this compound combinations. jbuon.com This comprehensive reprogramming of the immune cell landscape creates a more favorable environment for anti-tumor immune responses and potentiates the effects of immunotherapies like PD-1 blockade. nih.govnih.gov
Reversal of T Cell Exhaustion
T cell exhaustion is a state of cellular dysfunction that arises from chronic antigen stimulation, as occurs in cancer, rendering T cells ineffective at eliminating tumor cells. pharmacytimes.comsbpdiscovery.org Reversing this state is a primary goal of cancer immunotherapy. sbpdiscovery.orgnumberanalytics.com Research indicates that this compound, particularly when used in combination with immune checkpoint inhibitors, can contribute to the reversal of T cell exhaustion. nih.govnih.gov
In preclinical models, combination therapy with this compound and PD-1/PD-L1 blockade has been shown to counteract the exhaustion of T cells. nih.govnih.gov This combination promotes the reactivation of exhausted CD8+ T cells, enhancing their ability to proliferate and exert cytotoxic functions. nih.govnih.gov For example, in high-grade serous ovarian cancer models, the combination of this compound and an anti-PD-L1 antibody led to stronger T cell recruitment and reactivation of exhausted CD8+ T cells. nih.gov This effect is crucial for restoring a potent anti-tumor immune response in tumors that may be resistant to immunotherapy alone. nih.govpharmacytimes.com
Cytokine Level Modulation (e.g., IL-2, IFN-γ)
This compound can significantly modulate the cytokine and chemokine milieu within the tumor microenvironment, further contributing to its immunoregulatory effects. Combination therapies involving this compound have been shown to enhance the ability of CD4+ and CD8+ T cells to secrete key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which are vital for an effective anti-tumor response. nih.gov The induction of chemokines like CCL5 by this compound has also been identified as a critical mechanism for recruiting CD8+ T cells into the tumor. nih.gov
Conversely, this compound can suppress the production of cytokines that promote tumor growth and immunosuppression. nih.gov Studies have shown that this compound inhibits the expression and release of interleukin-6 (IL-6) and interleukin-8 (IL-8) from cancer-associated fibroblasts (CAFs), which are known to promote cancer cell proliferation and invasion. nih.gov While some of this compound's anti-tumor effects have been found to be independent of IFN-γ, the synergistic effect observed when combined with anti-PD-1 therapy is often dependent on CD8+ T cells and their ability to produce IFN-γ. frontiersin.org
Combinations with EGFR-TKIs (e.g., Erlotinib, Osimertinib)
The combination of this compound with Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors (EGFR-TKIs) has emerged as a promising strategy for patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. ascopubs.org This approach is particularly relevant for patients who have developed acquired resistance to first- or third-generation EGFR-TKIs. cancernetwork.comnih.gov The dual targeting of both EGFR-driven proliferation and angiogenesis-related pathways, such as VEGFR, is believed to produce a synergistic anti-tumor effect. nih.govmdpi.com
Clinical trials have evaluated the efficacy of this combination. The CTONG-1803/ALTER-LOO1 phase II trial, for instance, investigated this compound combined with a continued EGFR-TKI in NSCLC patients with specific progression patterns after prior TKI treatment. cancernetwork.comnih.gov The study met its primary endpoint, demonstrating favorable survival outcomes. cancernetwork.comnih.gov Another phase II trial explored the combination of first-generation EGFR-TKIs (gefitinib or icotinib) with this compound as a first-line therapy, also reporting impressive response rates. ascopubs.org
| Clinical Trial | Patient Population | Combination | Key Findings | Citation |
|---|---|---|---|---|
| CTONG-1803/ALTER-L001 | Advanced NSCLC with gradual, oligo, or potential progression after EGFR-TKI treatment | This compound + EGFR-TKI (e.g., Osimertinib) | Median PFS: 9.1 months (overall); 10.3 months (for those pre-treated with 3rd-gen TKIs). DCR: 87.5% | cancernetwork.comnih.gov |
| NCT03720873 | Treatment-naïve, advanced EGFR-mutant NSCLC | This compound + 1st Gen EGFR-TKI (Gefitinib or Icotinib) | Median PFS: 13.0 months. ORR: 78.3%; DCR: 100% | ascopubs.org |
| Retrospective Study | Advanced EGFR-mutant NSCLC with acquired resistance to EGFR-TKIs | This compound + EGFR-TKI | Median PFS: 11.53 months. ORR: 20.8%; DCR: 95.8% | nih.gov |
This compound with Radiotherapy
Combining this compound with radiotherapy (RT) is a strategy being explored to enhance treatment efficacy across various cancers. researchgate.net The rationale is based on a synergistic relationship: RT can induce DNA damage in tumor cells, while this compound's anti-angiogenic properties can normalize the tumor vasculature, thereby improving tumor oxygenation and potentially increasing sensitivity to radiation. researchgate.netnih.govdoaj.org Furthermore, RT can promote the release of tumor antigens, which, in combination with this compound's immune-modulating effects, can enhance the anti-tumor immune response. nih.gov
This combination has shown promising results in challenging clinical scenarios, such as NSCLC with multiple brain metastases. nih.govmdpi.com A prospective phase II study demonstrated that this compound combined with whole-brain radiation therapy (WBRT) yielded good synergistic effects, improving intracranial disease control and survival outcomes compared to historical data for WBRT alone. nih.gov The strategy is also being tested in other cancers, including esophageal squamous cell carcinoma and locally advanced NSCLC, where it has demonstrated high efficacy. ascopubs.orgnih.gov
| Clinical Trial / Study | Patient Population | Combination | Key Findings | Citation |
|---|---|---|---|---|
| Phase II Trial (NCT04118239) | NSCLC with multiple brain metastases | This compound + Whole Brain Radiation Therapy (WBRT) | Median iPFS: 11.1 months. Median OS: 13.4 months. Intracranial ORR: 71.4% | nih.gov |
| Phase II Trial (ChiCTR1900025752) | Postoperative recurrent Esophageal Squamous Cell Carcinoma (ESCC) | This compound + Radiotherapy | ORR: 90.0%. Median PFS: 12.7 months. Median OS: 29.9 months | nih.gov |
| Phase II Trial (ChiCTR2200060712) | Locally advanced NSCLC intolerant to concurrent chemoradiotherapy | This compound + Thoracic Radiotherapy | 1-year OS rate: 89.9% | ascopubs.org |
Sequential Therapy Strategies
The timing and sequence of this compound administration relative to other cancer therapies are key variables in designing effective combination regimens. Sequential therapy strategies are being investigated to optimize the synergistic potential of this compound with treatments like radiotherapy and chemotherapy.
One such strategy involves an initial concurrent phase followed by a sequential maintenance phase. For example, in a trial for recurrent esophageal squamous cell carcinoma, patients received this compound concurrently with radiotherapy for two cycles, which was then followed by two cycles of sequential this compound monotherapy. nih.gov This approach aims to maximize the radiosensitizing effect of this compound during RT, followed by a period of sustained anti-angiogenic pressure to control disease.
Another approach involves using this compound after an induction phase with a different therapy. In a study of patients with locally advanced NSCLC who were intolerant to standard concurrent chemoradiotherapy, patients first received induction chemotherapy. ascopubs.org This was followed by concurrent thoracic radiotherapy with this compound, demonstrating a sequential approach where this compound and radiotherapy are introduced after an initial treatment modality. ascopubs.org These varied strategies highlight the ongoing research into the optimal integration of this compound into multi-modal cancer treatment paradigms.
Pharmacology and Pharmacodynamics in a Research Context
Pharmacokinetic (PK) Properties
Pharmacokinetics describes the movement of a drug into, through, and out of the body. The following subsections detail the absorption, distribution, metabolism, and excretion of anlotinib.
Research indicates that this compound possesses good membrane permeability, leading to its rapid absorption from the gastrointestinal tract following oral administration. nih.govnih.gov In preclinical animal models, the oral bioavailability of this compound was observed to be between 28% and 58% in rats and between 41% and 77% in dogs. nih.govnih.govnih.gov Phase I clinical studies in human patients confirmed that this compound is absorbed quickly, with plasma concentrations increasing significantly one hour after dosing. nih.gov The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were found to increase with rising doses. nih.gov
Table 1: Oral Bioavailability of this compound in Preclinical Models
| Animal Model | Oral Bioavailability (%) |
|---|---|
| Rats | 28 - 58 |
| Dogs | 41 - 77 |
Data sourced from references nih.govnih.govnih.gov.
This compound exhibits a wide distribution into various body fluids and tissues. nih.gov This is supported by its large apparent volume of distribution (Vd) observed in animal studies, which was 27.6 ± 3.1 L/kg in rats and 6.6 ± 2.5 L/kg in dogs. nih.govnih.govnih.govresearchgate.net A population pharmacokinetic study in Chinese patients with malignant tumors determined the apparent volume of distribution to be 1950 L. nih.govresearchgate.net
The compound is highly bound to plasma proteins, with binding rates of 97% in rats, 96% in dogs, and 93% in humans. nih.govnih.govresearchgate.net In human plasma, this compound predominantly binds to albumin and lipoproteins, rather than to α1-acid glycoprotein (B1211001) or γ-globulins. nih.govnih.gov Furthermore, studies in rats and tumor-bearing mice have shown that concentrations of this compound in various tissue homogenates were significantly higher than the corresponding plasma concentrations. nih.govnih.gov
Table 2: this compound Distribution Characteristics
| Parameter | Value | Species |
|---|---|---|
| Apparent Volume of Distribution | 27.6 ± 3.1 L/kg | Rat |
| Apparent Volume of Distribution | 6.6 ± 2.5 L/kg | Dog |
| Apparent Volume of Distribution | 1950 L | Human |
| Plasma Protein Binding | 97% | Rat |
| Plasma Protein Binding | 96% | Dog |
| Plasma Protein Binding | 93% | Human |
Data sourced from references nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net.
The elimination half-life (t1/2) of this compound shows considerable variation between species. In preclinical studies, the terminal half-life was 5.1 ± 1.6 hours in rats, while a significantly longer half-life of 22.8 ± 11.0 hours was observed in dogs. nih.govnih.govnih.govresearchgate.net This interspecies difference is primarily attributed to variations in total plasma clearance. nih.govnih.gov
In human patients, this compound demonstrates a notably long elimination half-life, reported as 96 ± 17 hours. nih.gov This extended half-life is longer than that of many other clinically used tyrosine kinase inhibitors and leads to significant accumulation of the drug in plasma over time with multiple doses. nih.govnih.gov The mean accumulation ratio (Rac) has been measured at 12 ± 7. nih.gov A subchronic dosing regimen over two weeks resulted in a continuous rise in plasma this compound concentration, peaking on day 14. nih.gov
Table 3: Elimination Half-Life and Accumulation of this compound
| Parameter | Value | Species |
|---|---|---|
| Elimination Half-Life (t1/2) | 5.1 ± 1.6 hours | Rat |
| Elimination Half-Life (t1/2) | 22.8 ± 11.0 hours | Dog |
| Elimination Half-Life (t1/2) | 96 ± 17 hours | Human |
| Mean Accumulation Ratio (Rac) | 12 ± 7 | Human |
Data sourced from references nih.govnih.govnih.govresearchgate.net.
The primary route of elimination for this compound is believed to be metabolism mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies using human cDNA-expressed P450 enzymes identified the CYP3A family, particularly CYP3A4 and CYP3A5, as having the most significant capability for metabolizing this compound, with other P450 isoforms playing minor roles. nih.govresearchgate.netresearchgate.net
While this compound is metabolized by CYP enzymes, it also has the potential to interact with them. In vitro, this compound showed limited potency to inhibit many human P450s, with the exception of CYP3A4 and CYP2C9. nih.govnih.gov However, based on human pharmacokinetic data, the drug interaction indices for CYP3A4 and CYP2C9 were low, suggesting a minimal propensity to cause drug interactions via inhibition of these enzymes. nih.govnih.govresearchgate.net Conversely, a study in rats indicated that this compound had a significant inductive (enhancing) effect on CYP2D1 and CYP3A1/2, suggesting caution when co-administered with drugs metabolized by these enzymes. researchgate.net Physiologically based pharmacokinetic (PBPK) modeling predicts that co-administration with a strong CYP3A inducer like rifampicin (B610482) could significantly reduce this compound exposure, while a strong CYP3A inhibitor like ketoconazole (B1673606) could increase its exposure. nih.gov
Population pharmacokinetic (PopPK) analysis in Chinese patients with malignant tumors characterized the behavior of this compound using a one-compartment model with first-order absorption and elimination. nih.govresearchgate.net The analysis identified body weight as a significant covariate influencing the apparent volume of distribution, with patients having lower body weight tending to have higher exposure to this compound. nih.govresearchgate.net However, simulations suggested these differences were not clinically significant. nih.govresearchgate.net Such PopPK models are crucial for understanding and quantifying the variability in drug concentrations among individuals, which is a known characteristic of tyrosine kinase inhibitors. researchgate.netunmc.edu
Table 4: Population Pharmacokinetic Parameters of this compound in Humans
| Parameter | Population Estimate |
|---|---|
| Apparent Total Clearance | 8.91 L/h |
| Apparent Volume of Distribution | 1950 L |
| Absorption Rate Constant | 0.745/h |
Data sourced from a study in Chinese patients with malignant tumors nih.govresearchgate.net.
Pharmacodynamic (PD) Studies
Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body. This compound is a multi-target tyrosine kinase inhibitor that primarily suppresses tumor development by inhibiting angiogenesis and proliferation. nih.govspandidos-publications.com Its principal mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with a half-maximal inhibitory concentration (IC50) of 0.2 nmol/L. nih.gov
This compound's inhibitory activity extends to a spectrum of other receptor tyrosine kinases, including:
VEGFR3
Fibroblast Growth Factor Receptors (FGFR1-4)
Platelet-Derived Growth Factor Receptors (PDGFRα/β)
c-Kit
Ret nih.govspandidos-publications.comaacrjournals.org
This multi-targeted approach allows this compound to inhibit tumor angiogenesis and growth through various signaling pathways. spandidos-publications.com Preclinical research has demonstrated that this compound inhibits angiogenesis by suppressing the activation of VEGFR2, PDGFRβ, and FGFR1, along with the downstream ERK signaling pathway. spandidos-publications.com In comparative studies, this compound exhibited a more potent antiangiogenic effect than other inhibitors like sunitinib (B231), sorafenib (B1663141), and nintedanib (B1663095) when tested at the same concentration. spandidos-publications.com Furthermore, some clinical research has explored the relationship between drug exposure and response, with one study suggesting a trough concentration threshold that may predict which patients are more likely to respond to treatment. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbamazepine |
| Clarithromycin |
| Ciprofloxacin |
| Dexamethasone |
| Diltiazem |
| Erythromycin |
| Fluconazole |
| Fluvoxamine |
| Furafylline |
| Itraconazole |
| Ketoconazole |
| Metoprolol |
| Midazolam |
| Nintedanib |
| Omeprazole |
| Pazopanib |
| Phenacetin |
| Promethazine |
| Quercetin |
| Quinidine |
| Regorafenib |
| Rifampicin |
| Sorafenib |
| Sulfaphenazole |
| Sunitinib |
| Tolbutamide |
Target Engagement and Receptor Phosphorylation Inhibition
This compound is a multi-target tyrosine kinase inhibitor that engages with and blocks the activity of several key receptors involved in tumor angiogenesis and proliferation. nih.govnih.gov Its primary mechanism involves inhibiting the phosphorylation of these receptors, which is a critical step in activating downstream cellular signaling pathways. nih.gov The principal targets of this compound include vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and the stem cell factor receptor, c-Kit. nih.govnih.gov
Research demonstrates that this compound effectively inhibits the phosphorylation of VEGFR-2, VEGFR-3, PDGFRα/β, and FGFR1-4. nih.govnih.gov By binding to these receptors, this compound prevents them from being activated by their respective ligands (e.g., VEGF, PDGF). This blockade effectively halts the autophosphorylation of the kinase domain within the receptor. As a result, the downstream signaling cascades that are normally initiated by these phosphorylated receptors are cut off. nih.gov Specifically, this compound has been shown to suppress the phosphorylation activity of VEGFR2, c-Kit, and PDGFRβ, leading to the inhibition of their downstream signaling proteins, including ERK and Akt. nih.gov This targeted inhibition of receptor phosphorylation is central to this compound's anti-angiogenic and anti-proliferative effects observed in a research context. nih.govresearchgate.net
Biomarkers of Angiogenesis Inhibition (e.g., Microvessel Density, CD31)
In a research setting, the anti-angiogenic activity of this compound is frequently evaluated by measuring specific biomarkers, most notably microvessel density (MVD). nih.gov MVD serves as a primary indicator for assessing the extent of blood vessel formation within a tumor. nih.gov A key marker used to quantify MVD is CD31, a protein expressed on endothelial cells. nih.gov
Studies using colorectal cancer xenograft mouse models have provided quantitative evidence of this compound's effect on these biomarkers. Immunohistochemical analysis of tumor tissues from these models revealed that this compound treatment significantly downregulates the expression of CD31. nih.gov This indicates a reduction in the density of microvessels within the tumor, confirming the compound's anti-angiogenic properties in vivo. nih.gov The reduction in CD31 expression has been shown to be dose-dependent. nih.gov For instance, one study observed a significant, progressive decrease in CD31 positive expression as the dose of this compound was increased. nih.gov
The table below summarizes findings from a study on a colorectal cancer xenograft model, illustrating the dose-dependent reduction in microvessel density as measured by CD31 expression. nih.gov
| This compound Dose | Mean CD31 Positive Expression (%) |
| Control (NS group) | 6.61 ± 0.16 |
| 0.75 mg/kg | 4.5 ± 0.14 |
| 1.5 mg/kg | 2.42 ± 0.29 |
| 3 mg/kg | 1.22 ± 0.32 |
These findings, along with the observed downregulation of the proliferation marker Ki-67, provide evidence of this compound's ability to suppress both angiogenesis and tumor cell proliferation. nih.govnih.gov The inhibition of undifferentiated microvessels, which are characterized by the expression of CD31, may be particularly relevant, as these vessels are thought to be more sensitive to anti-angiogenic agents. nih.gov
Cellular Signaling Pathway Modulation in Clinical Samples
This compound modulates several critical cellular signaling pathways involved in cancer progression. nih.govnih.gov While much of the mechanistic work has been conducted in preclinical models, analyses incorporating clinical cancer databases provide insight into its effects in a clinical context. nih.govtmrjournals.com
In non-small cell lung cancer (NSCLC), network pharmacology studies have identified multiple pathways potentially affected by this compound, including the PI3K-Akt signaling pathway, Ras signaling pathway, and pathways involving proteoglycans in cancer. tmrjournals.com Further research, analyzing gene expression changes in NSCLC cells, revealed that this compound treatment resulted in the differential expression of hundreds of genes. nih.gov This study highlighted that this compound can suppress the Ras homologue family member A (RhoA)/Rho-associated protein kinase (ROCK) signaling pathway. nih.gov The inhibition of the RhoA/ROCK pathway by this compound leads to a reduction in the levels of TGF-β1 and collagen I, which in turn softens the tumor extracellular matrix. nih.gov
In intrahepatic cholangiocarcinoma cells, this compound has been shown to restrain the PI3K/AKT signaling pathway by inhibiting the phosphorylation of VEGFR2. researchgate.net Similarly, in small-cell lung cancer models, the combination of this compound with 5-Fluorouracil demonstrated synergistic effects by inhibiting the Src/AKT signaling pathway. researchgate.net While these specific examples come from preclinical models, the analysis of the TCGA-LUAD dataset (The Cancer Genome Atlas for lung adenocarcinoma) has been used to corroborate findings related to this compound's mechanism, suggesting these pathway modulations are relevant to human cancers. nih.gov
Correlation between Exposure and Efficacy/Safety
Research has explored the relationship between this compound exposure—encompassing both dosage and treatment-related side effects—and its clinical efficacy. Studies suggest that certain toxicities may serve as potential biomarkers for treatment response. For instance, in a real-world study of patients with extensive-stage small-cell lung cancer (ES-SCLC), hypertension induced by this compound administration was identified as a potential predictor for superior progression-free survival (PFS). nih.gov This suggests a correlation where a specific safety event may indicate greater efficacy. nih.gov
The dosage of this compound, which dictates exposure levels, also influences its therapeutic effects. Preclinical studies in breast tumor models have shown that while various doses (from 1 mg/kg to 8 mg/kg) significantly inhibited tumor growth compared to a control, a relatively low dose was sufficient to achieve a significant anti-angiogenic effect. frontiersin.orgresearchgate.net Interestingly, these studies found that a low dose of 2 mg/kg was more effective at improving tumor blood vessel perfusion—a key aspect of vascular normalization—than higher doses. frontiersin.org This indicates that the relationship between exposure and efficacy is not linear; a "tolerable high dose" is not necessarily the most effective for all therapeutic outcomes, and an "effective low-dose" may be sufficient to inhibit tumor growth while potentially reducing side effects. frontiersin.orgresearchgate.net This highlights a complex interplay where optimal efficacy may be achieved within a specific exposure window that also manages the safety profile. frontiersin.org
Biomarker Research and Patient Stratification
Predictive Biomarkers for Anlotinib Response
Predictive biomarkers aim to identify individuals who are more likely to respond to a specific treatment. For this compound, research has explored genetic mutations, protein expression levels, and serum-based markers.
The role of specific genetic mutations in predicting response to this compound is an area of active investigation. Since this compound targets multiple receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFRs), the mutational status of these genes is of significant interest.
FGFR: Preclinical studies have demonstrated that this compound can reduce the number of cells in cell lines that express mutated FGFR2 protein. nih.govnih.gov This indicates a potential for FGFR mutations to serve as a predictive biomarker, although further clinical validation is required.
MET: While MET amplification and mutations are known oncogenic drivers and targets for other tyrosine kinase inhibitors, their specific predictive role for this compound monotherapy is still being elucidated. nih.gov Research into other TKIs has shown that co-occurring MET amplification can predict an inferior clinical response. au.dk
Table 1: Genetic Mutations and Their Potential as Predictive Biomarkers for this compound
| Genetic Mutation | Associated Cancer Type(s) | Key Research Findings |
|---|---|---|
| EGFR | NSCLC | Patients with sensitive EGFR mutations may experience a greater overall survival benefit with this compound. nih.govnih.gov The EGFR T790M mutation, in particular, has been associated with prolonged survival. |
| FGFR | Various Solid Tumors | Preclinical data show this compound has activity against cell lines with FGFR2 mutations. nih.govnih.gov Its role as a clinical biomarker is under investigation. |
| MET | NSCLC | The direct predictive value for this compound is not yet established. In the context of other TKIs, MET amplification can indicate a poorer response. nih.govau.dk |
The measurement of protein levels, either at baseline or in response to treatment, offers another avenue for biomarker discovery. One study developed a Linear Discriminant Analysis (LDA) model based on the changes in the plasma levels of seven proteins after treatment initiation. This model, which included proteins such as CD70, MIC-A/B, and PD-L2, was able to predict this compound responders with high accuracy. Notably, the baseline levels of these proteins were not predictive. Other research has suggested that plasma levels of proteins like ARHGDIB, FN1, CDH1, and KNG1 may also have predictive value for this compound response.
Circulating serum biomarkers are particularly valuable due to the ease of sample collection.
Kallikrein Related Peptidase 5 (KLK5) and L1 Cell Adhesion Molecule (L1CAM): Multiple studies have demonstrated that high serum levels of KLK5 and L1CAM are associated with a poor response to this compound in patients with NSCLC. au.dkfrontiersin.org An independent validation within a cohort of the ALTER0303 clinical trial confirmed this association. au.dk Furthermore, laboratory studies have shown that reducing the levels of KLK5 and L1CAM can increase the sensitivity of resistant cancer cells to this compound. au.dk
Prognostic Biomarkers
Prognostic biomarkers provide information about the likely course of the cancer, regardless of the specific treatment administered. Several potential prognostic markers have been identified for patients receiving this compound.
Clinical and Laboratory Parameters: Studies have identified that for lung cancer patients undergoing this compound treatment, clinical stage IV, and elevated levels of NT‐pro‐BNP and Neuron-Specific Enolase (NSE) are independent poor prognostic factors.
Nutritional and Inflammatory Status: The Prognostic Nutritional Index (PNI), which is calculated from serum albumin and lymphocyte count, has been shown to be a predictor of prognosis for patients with both NSCLC and small-cell lung cancer (SCLC) treated with this compound. nih.govnih.govamegroups.org A higher PNI is associated with a better prognosis.
Table 2: Prognostic Biomarkers in this compound-Treated Patients
| Biomarker | Significance | Associated Outcome |
|---|---|---|
| Prognostic Nutritional Index (PNI) | Higher PNI reflects better nutritional and immune status. | Associated with better response and longer Progression-Free Survival (PFS). nih.govnih.gov |
| Hypertension | Development during treatment. | Correlated with improved PFS and Overall Survival (OS). |
| Hand-Foot Syndrome (HFS) | Development during treatment. | Significantly prolonged PFS and OS observed in patients who developed HFS. nih.gov |
| NT‐pro‐BNP and NSE Levels | Elevated baseline levels. | Identified as independent poor prognostic factors. |
Pharmacometabolomics for Response Prediction
Pharmacometabolomics, the study of how metabolic profiles correlate with drug efficacy and toxicity, is an emerging field for biomarker discovery. A longitudinal pharmacometabolomics study involving patients treated with this compound successfully developed models that could predict treatment efficacy with high accuracy. The study identified specific metabolites, including glycodeoxycholic acid and glycocholic acid, as having excellent sensitivity and specificity for predicting response. Lower plasma concentrations of these two bile acids were indicative of a better response to this compound. Another study in a preclinical model of renal cell carcinoma identified the eicosanoid Docosahexaenoic acid (DHA) as a potential predictive biomarker.
Challenges in Biomarker Identification and Clinical Validation
Despite promising findings, the identification and validation of robust biomarkers for this compound face several challenges. researchgate.nettechtarget.com
Complexity of Mechanism: this compound's multi-targeted nature, particularly its anti-angiogenic effects, involves complex signaling pathways. This complexity makes it difficult to pinpoint a single, definitive biomarker. researchgate.net
Lack of Validation: Many potential biomarkers have been identified in retrospective or small-scale studies and require validation in larger, prospective clinical trials to confirm their utility. nih.govnih.gov
Practical Implementation: The clinical assessment of some potential biomarkers, especially those requiring genetic or complex proteomic analysis, can be expensive and inconvenient, limiting their widespread application in routine clinical practice. frontiersin.org
Reproducibility: A significant hurdle in the broader field of biomarker discovery is the issue of reproducibility, where findings from one study are not always replicated in subsequent research. techtarget.com
Tumor Heterogeneity: The inherent biological variability between tumors of the same type and even within a single tumor can influence treatment response and complicate the predictive power of a given biomarker.
There is a clear and urgent need to continue exploring and validating simple, accessible, and reliable biomarkers to guide the personalized use of this compound in cancer therapy. nih.gov
Future Research Directions and Translational Perspectives
Exploration in Additional Malignancies and Tumor Subtypes
Future research is focused on expanding the clinical utility of Anlotinib beyond its currently approved indications. This compound is being investigated in clinical trials for various cancer types, including sarcomas, renal cell carcinoma (RCC), hepatocellular carcinoma, ovarian cancer, esophageal squamous cell carcinoma (ESCC), gastric cancer, colorectal cancer (CRC), nasopharyngeal carcinoma, and thyroid carcinoma. nih.gov Studies have shown promising anti-tumor effects in preclinical models of osteosarcoma and thyroid cancer cell lines. nih.gov For instance, this compound has shown significant improvement in progression-free survival (PFS) and objective response rates (ORR) in patients with radioactive iodine-refractory differentiated thyroid cancer (RAIR-DTC) and advanced or metastatic medullary thyroid carcinoma (MTC). mdpi.com In anaplastic thyroid carcinoma (ATC), this compound-based chemotherapy has yielded encouraging objective response rates. mdpi.com Further studies are needed to confirm optimal regimens for different cancer types. spandidos-publications.com
Investigating Novel Combination Strategies
Here is a table summarizing some combination strategies under investigation:
| Combination Regimen | Cancer Type(s) Investigated | Observed Efficacy (Preliminary) | Source |
| This compound + Platinum-based Chemotherapy | Advanced NSCLC | Improved PFS, OS, ORR | mdpi.com |
| This compound + PD-1 Blockades | Advanced NSCLC, Neuroblastoma, Advanced Solid Tumors | Improved PFS, OS, ORR, Modulation of TME | mdpi.comamegroups.orgdovepress.com |
| This compound + S-1 | Advanced NSCLC | Improved OS, PFS, ORR, DCR | nih.govspandidos-publications.com |
| This compound + EGFR-TKI | EGFR-TKI Resistant NSCLC | Potential to overcome resistance | amegroups.orgnih.gov |
| This compound + Radiotherapy | Brain Metastases of Lung Cancer | Enhanced therapeutic benefits, longer PFS and OS | jomh.org |
| This compound + PD-L1 Inhibitors + Chemotherapy | Extensive-Stage SCLC | Extended PFS and OS | ascopubs.org |
| This compound + Irinotecan (B1672180) + Temozolomide (B1682018) | Refractory or Relapsed Neuroblastoma | Well tolerated, further study needed for response rate improvement | aacrjournals.org |
Understanding Long-term Effects and Resistance Evolution
Understanding the long-term effects and the mechanisms underlying the development of resistance to this compound is crucial for optimizing its use and developing strategies to overcome treatment failure. While initial studies have provided insights into its efficacy, more research is needed to clarify potential long-term toxicities as this compound trials increase. mdpi.comfrontiersin.org The mechanisms of tumor resistance to this compound are not yet fully understood, and identifying and treating this compound resistance is a critical area for future studies. mdpi.com Research is ongoing to elucidate resistance reversal mechanisms and identify predictive biomarkers. amegroups.org Studies have indicated that this compound may overcome acquired resistance to EGFR-TKIs, potentially through inhibiting pathways like FGFR1 signaling. nih.govnih.gov
Personalized Medicine Approaches and Individualized Therapy
Personalized medicine approaches are gaining prominence in cancer treatment, aiming to tailor therapies to individual patients for maximal efficacy and minimal toxicity. nih.govfrontiersin.org Identifying predictive biomarkers for this compound response is particularly important for selecting optimal candidates for targeted therapy. spandidos-publications.com Future research efforts should focus on elucidating biomarkers predictive of response to this compound-based combinations. jbuon.com Pharmacometabonomics is being explored as a tool for predicting malignant tumor patient responses to this compound therapy, including metabolic phenotype variation, drug efficacy, and toxicity. nih.govfrontiersin.org Longitudinal pharmacometabonomics, which analyzes metabolic trajectories over time, can provide more comprehensive information for predicting individual patient responses. nih.gov
Role in Metastatic Disease Management
This compound's multi-targeted mechanism, including the inhibition of VEGFR-3 and FGFR pathways, suggests a potential role in inhibiting lymphatic vessel formation and metastatic spread. mdpi.com Research is exploring this compound's efficacy in managing metastatic disease in various cancer types. Studies have investigated this compound in patients with refractory metastatic soft-tissue sarcoma, showing anti-tumor activity in several subtypes. aacrjournals.org In lung cancer patients with brain metastases, this compound combined with radiotherapy has shown enhanced therapeutic benefits and significantly longer PFS and OS compared to radiotherapy alone. jomh.org The management of intracranial metastasis that has not responded to standard systemic treatment remains a major challenge in advanced NSCLC, and more research is required to determine the best this compound treatment plan for these tumors. mdpi.com
This compound's Impact on the Tumor Immune Microenvironment Beyond Anti-Angiogenesis
Beyond its primary anti-angiogenic effects, research is exploring this compound's impact on the tumor immune microenvironment. Preclinical data suggest that this compound can modulate the tumor immune microenvironment and increase the infiltration of innate immune cells. frontiersin.org Studies have shown that this compound can facilitate tumor vessel normalization, which may help to reprogram the immunosuppressive tumor microenvironment into an immunostimulatory one, potentially enhancing the efficacy of immunotherapy. dovepress.comaacrjournals.org this compound has been shown to induce a T cell-inflamed tumor microenvironment by facilitating vessel normalization and enhances the efficacy of PD-1 checkpoint blockade in neuroblastoma models. aacrjournals.org In patients with primary resistance to immunotherapy, this compound combined with chemotherapy led to a decrease in peripheral blood Treg proportions and an increase in NK cell proportions, suggesting a shift towards a positive immune microenvironment. jbuon.com The precise mechanisms by which this compound influences the immune microenvironment require further investigation. jbuon.com
Q & A
How should researchers design a robust preclinical study to evaluate Anlotinib’s anti-angiogenic mechanisms?
Level: Basic
Methodological Guidance:
- Use in vitro models (e.g., endothelial cell migration/tube formation assays) to assess VEGF/VEGFR inhibition and in vivo xenograft models (e.g., orthotopic gliomas) to measure tumor microvessel density and perfusion .
- Include control groups treated with placebo or comparator anti-angiogenic agents (e.g., bevacizumab). Quantify outcomes via immunohistochemistry (CD31 staining) and dynamic contrast-enhanced MRI .
- For reproducibility, document drug formulation, dosing schedules, and model-specific endpoints (e.g., tumor volume, metastasis inhibition) in accordance with guidelines like ARRIVE .
What statistical methods are appropriate for analyzing survival outcomes in this compound clinical trials?
Level: Basic
Methodological Guidance:
- Apply Kaplan-Meier analysis for progression-free survival (PFS) and overall survival (OS), with log-rank tests to compare this compound vs. control arms .
- Use Cox proportional hazards models to adjust for covariates (e.g., age, EGFR mutation status) and report hazard ratios (HRs) with 95% confidence intervals .
- For small sample sizes (e.g., retrospective studies), supplement with bootstrapping to validate robustness .
How can researchers address heterogeneity in patient responses when interpreting this compound trial data?
Level: Advanced
Methodological Guidance:
- Conduct pre-specified subgroup analyses based on biomarkers (e.g., FGFR expression), prior therapy lines, or metastatic sites .
- Use meta-regression in systematic reviews to explore sources of heterogeneity (e.g., differences in trial protocols, patient demographics) .
- Employ sensitivity analyses to test the impact of outlier studies or variable assumptions (e.g., utility values in cost-effectiveness models) .
What strategies optimize this compound’s combination with radiotherapy in preclinical models?
Level: Advanced
Methodological Guidance:
- Design studies to evaluate blood-brain barrier (BBB) permeability post-radiation using orthotopic glioma models .
- Test staggered vs. concurrent dosing schedules to assess synergistic effects (e.g., tumor growth delay, apoptosis markers). Include radiation-only and this compound-only control arms .
- Validate mechanisms via RNA sequencing to identify pathways upregulated by radiation that this compound may target (e.g., PDGFRA signaling) .
How should researchers conduct cost-effectiveness analyses of this compound in diverse healthcare settings?
Level: Advanced
Methodological Guidance:
- Develop Markov models with health states (e.g., progression-free, progressed disease) and transition probabilities derived from clinical trial data .
- Calculate incremental cost-effectiveness ratios (ICERs) using local drug costs and quality-adjusted life-year (QALY) utilities. Perform probabilistic sensitivity analyses to account for parameter uncertainty .
- Compare results against country-specific willingness-to-pay thresholds (e.g., 1–3× GDP per capita) to determine affordability .
What are best practices for ensuring reproducibility in this compound pharmacokinetic studies?
Level: Basic
Methodological Guidance:
- Standardize bioanalytical methods (e.g., LC-MS/MS) for plasma concentration measurements, including validation for precision, accuracy, and stability .
- Report pharmacokinetic parameters (e.g., Cmax, AUC) with variability metrics (standard deviation) and justify sampling timepoints .
- Share raw data and protocols via repositories like Figshare to enable independent verification .
How can researchers formulate hypotheses to address gaps in this compound’s application across tumor types?
Level: Basic
Methodological Guidance:
- Use the PICO framework to structure questions: Population (e.g., glioblastoma patients), Intervention (this compound + temozolomide), Comparison (temozolomide alone), Outcome (OS) .
- Apply FINER criteria to ensure feasibility, novelty, and relevance. For example: "Does this compound improve intracranial response rates in EGFR-wildtype NSCLC with leptomeningeal metastases?" .
- Prioritize understudied cancers (e.g., sarcomas) where preclinical data suggest multi-target efficacy .
What methods are suitable for evaluating this compound’s impact on quality of life (QoL) in real-world studies?
Level: Advanced
Methodological Guidance:
- Use validated QoL instruments (e.g., EORTC QLQ-C30) administered at baseline and follow-ups. Adjust for confounding variables (e.g., comorbidities) via multivariate regression .
- In retrospective studies, extract QoL data from electronic health records using NLP tools, but acknowledge limitations in missing data .
- Correlate QoL scores with clinical outcomes (e.g., PFS) to assess therapeutic trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
